6-Ethyl-3-formylchromone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTXKYXKJJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374522 | |
| Record name | 6-Ethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-78-9 | |
| Record name | 6-Ethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ethyl-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Ethyl-3-formylchromone from 4-Ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 6-ethyl-3-formylchromone, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, 4-ethylphenol. The synthesis involves a three-step process: acetylation of the starting phenol, subsequent Fries rearrangement to form the key intermediate 2'-hydroxy-5'-ethylacetophenone, and a final cyclization and formylation via the Vilsmeier-Haack reaction.
This document outlines detailed experimental protocols derived from established methodologies for analogous transformations, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 4-ethylphenol can be logically divided into three primary stages. The overall transformation is depicted in the workflow diagram below.
Figure 1: Synthetic pathway from 4-ethylphenol to this compound.
Experimental Protocols
The following protocols are representative procedures based on analogous reactions and established chemical principles.[1][2][3] Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 4-Ethylphenyl acetate
This step involves the esterification of 4-ethylphenol with acetic anhydride.[4]
Methodology:
-
To a stirred solution of 4-ethylphenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add pyridine (1.2 eq) as a catalyst.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylphenyl acetate, which can be purified by vacuum distillation.
Step 2: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement
The Fries rearrangement of 4-ethylphenyl acetate yields a mixture of ortho and para isomers.[1][2] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this synthesis.
Methodology:
-
To a flask charged with anhydrous aluminum chloride (AlCl3) (2.5 eq), add nitrobenzene as a solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to approximately 160 °C.
-
Slowly add 4-ethylphenyl acetate (1.0 eq) to the heated AlCl3 suspension with vigorous stirring.
-
Maintain the reaction temperature at 160-165 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into diethyl ether or a similar organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography. The ortho-isomer, 2'-hydroxy-5'-ethylacetophenone, is typically a liquid or low-melting solid.
Step 3: Synthesis of this compound via Vilsmeier-Haack Reaction
This final step involves the reaction of 2'-hydroxy-5'-ethylacetophenone with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield the target chromone.[5][6][7][8]
Methodology:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (approx. 10 eq) to 0-5 °C in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl3) (approx. 2.5 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To this freshly prepared reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF dropwise with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick mass.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g per 0.01 mol of substrate) with vigorous stirring to decompose the reaction complex.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a solid precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product. Please note that the data for the intermediate 2'-hydroxy-5'-ethylacetophenone is approximated from its methyl analog due to a lack of specific experimental data in the literature.
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethylphenol | C8H10O | 122.16 | Colorless to pale yellow solid | 40-42 | 218-219 |
| 4-Ethylphenyl acetate | C10H12O2 | 164.20 | Colorless liquid | N/A | 227 |
| 2'-Hydroxy-5'-ethylacetophenone | C10H12O2 | 164.20 | Liquid/Low-melting solid | ~45-48 (est. from methyl analog)[9][10] | N/A |
| This compound | C12H10O3 | 202.21 | Solid | 108-110 | N/A |
Table 2: Expected Yields and Spectroscopic Data
| Compound | Expected Yield (%) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm, CDCl₃) |
| 4-Ethylphenyl acetate | >90 | ~1760 (C=O, ester), ~1200 (C-O, ester) | ~7.1 (d, 2H), ~6.9 (d, 2H), ~2.6 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H) |
| 2'-Hydroxy-5'-ethylacetophenone | 60-75 (ortho-isomer) | ~3300-3000 (O-H, broad), ~1650 (C=O, ketone), ~1615, 1500 (C=C, aromatic) | ~12.0 (s, 1H, OH), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~2.6 (q, 2H), ~2.5 (s, 3H), ~1.2 (t, 3H) (estimated from methyl analog)[9][11][12] |
| This compound | 70-90 | ~1680 (C=O, aldehyde), ~1640 (C=O, pyrone), ~1610 (C=C) | ~9.9 (s, 1H, CHO), ~8.2 (s, 1H), ~7.6-7.4 (m, 3H), ~2.8 (q, 2H), ~1.3 (t, 3H) |
Note: N/A indicates data is not applicable or readily available. Spectroscopic data for intermediates are predictive based on analogous structures.
Logical Relationships and Signaling Pathways
The logical progression of the synthesis is straightforward, with each step building upon the previous one to construct the final complex molecule. The key transformations are the creation of the ortho-acetyl phenol functionality and the subsequent Vilsmeier-Haack cyclization.
Figure 2: Logical flow of key bond formations and structural changes.
This technical guide provides a foundational framework for the synthesis of this compound. The provided protocols, data, and diagrams are intended to aid researchers in the planning and execution of this multi-step synthesis. Adaptation and optimization of the described conditions may be necessary to achieve desired outcomes in a specific laboratory setting.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. 4-Ethylphenyl acetate (3245-23-6) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2'-Hydroxy-5'-methylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Vilsmeier-Haack Formylation of 2'-Hydroxy-5'-ethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic compounds. This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2'-hydroxy-5'-ethylacetophenone. The reaction proceeds via a tandem formylation and intramolecular cyclization to yield 6-ethyl-4-oxo-4H-chromene-3-carbaldehyde, commonly known as 6-ethyl-3-formylchromone. This chromone derivative is a valuable scaffold in medicinal chemistry and a precursor for the synthesis of various heterocyclic compounds. This document details the reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes spectroscopic data for the characterization of the product.
Introduction
The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).
In the case of 2'-hydroxyacetophenones, the Vilsmeier-Haack reaction takes on a dual role. It not only introduces a formyl group but also facilitates an intramolecular cyclization to form a chromone ring system. This one-pot synthesis of 3-formylchromones is highly efficient, often providing good to excellent yields. 3-Formylchromones are important intermediates in organic synthesis due to their utility as building blocks for a wide array of more complex heterocyclic structures. The chromone moiety itself is a privileged scaffold in drug discovery, with derivatives exhibiting a broad range of biological activities.
This guide focuses specifically on the Vilsmeier-Haack reaction of 2'-hydroxy-5'-ethylacetophenone, leading to the formation of this compound.
Reaction Mechanism and Experimental Workflow
The reaction of 2'-hydroxy-5'-ethylacetophenone with the Vilsmeier reagent (formed from DMF and POCl₃) proceeds through a series of steps culminating in the formation of this compound.
Formation of the Vilsmeier Reagent
First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][2]
Electrophilic Aromatic Substitution and Cyclization
The electron-rich aromatic ring of 2'-hydroxy-5'-ethylacetophenone attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization involving the hydroxyl group, and subsequent elimination and hydrolysis steps to yield the final 3-formylchromone product.[3]
A visual representation of the overall reaction and the experimental workflow is provided below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on procedures reported for analogous 2'-hydroxy-5'-alkylacetophenones.[4][5][6]
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) |
| 2'-Hydroxy-5'-ethylacetophenone | 164.20 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| Crushed Ice | - |
| Ethanol (for recrystallization) | 46.07 |
3.2. Procedure
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (approx. 4-5 molar equivalents relative to the acetophenone). Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring. Slowly add phosphorus oxychloride (approx. 2.5-3 molar equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2'-hydroxy-5'-ethylacetophenone (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 50-60 °C. Maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 300-500 g) with vigorous stirring. A solid precipitate of the crude product should form. Continue stirring for several hours until all the ice has melted and the hydrolysis is complete.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.
Quantitative Data
The Vilsmeier-Haack synthesis of 3-formylchromones from 2'-hydroxyacetophenones is known to be a high-yielding reaction.
| Substrate | Product | Yield (%) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | 6-Methyl-3-formylchromone | ~79 | [5] |
| Substituted 2'-hydroxyacetophenones | Substituted 3-formylchromones | 80-90 | [3] |
| 2-Hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | [3] |
Based on the yields reported for structurally similar substrates, the expected yield for the synthesis of this compound is likely to be in the range of 70-90%.
Product Characterization: this compound
5.1. Physical Properties
| Property | Value |
| CAS Number | 42059-78-9 |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 108-110 °C |
5.2. Spectroscopic Data
The following is a summary of the expected spectroscopic data for this compound, based on available data for the compound and its close structural analogs.
5.2.1. ¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons, the vinylic proton of the chromone ring, and the aldehydic proton.
5.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and aldehyde), the aromatic and vinylic carbons, and the carbons of the ethyl group.
5.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and aldehyde groups, as well as C-H and C=C stretching and bending vibrations.
5.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 202.21).
Note: While specific spectral data for this compound is available on platforms like SpectraBase, direct reproduction is subject to copyright. Researchers are advised to consult these databases for detailed spectra.[7]
Applications in Drug Development
The 3-formylchromone scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The formyl group can readily undergo condensation reactions with various nucleophiles to introduce new functionalities and build more complex molecular architectures. Derivatives of 3-formylchromones have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The 6-ethyl substitution on the chromone ring can influence the lipophilicity and pharmacokinetic properties of the resulting compounds, making this compound an attractive intermediate for the development of new therapeutic agents.
Conclusion
The Vilsmeier-Haack formylation of 2'-hydroxy-5'-ethylacetophenone provides an efficient and direct route to this compound. This technical guide outlines the underlying mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative and qualitative data for this reaction. The resulting 3-formylchromone is a valuable building block for the synthesis of diverse heterocyclic systems, highlighting its importance for researchers in organic synthesis and medicinal chemistry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final product and its potential applications.
Caption: Logical flow from synthesis to application.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. spectrabase.com [spectrabase.com]
A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-3-formylchromone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 6-Ethyl-3-formylchromone, a benzopyran derivative, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2] As a bicyclic heterocyclic molecule, precise structural confirmation is critical for its application in research and development, including its use as an intermediate in the synthesis of bioactive molecules.[2][3] This document outlines detailed experimental protocols and presents an analysis of the expected spectral data to facilitate its unambiguous identification.
Molecular Structure and Properties
-
Systematic Name: 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[1][2]
-
Synonyms: 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde[3]
-
Appearance: Yellow crystalline solid[3]
-
Melting Point: 108-110 °C[2]
Figure 1. Chemical Structure of this compound.
Experimental Protocols
The following sections detail the methodologies for acquiring NMR and IR spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Weigh approximately 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Transfer the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for many organic molecules.[4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.
-
The final solution depth in the NMR tube should be approximately 50 mm.[5]
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is locked using the deuterium signal from the solvent, and the magnetic field is shimmed to optimize homogeneity.[6]
-
For ¹³C NMR, a standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used to produce a spectrum where each unique carbon appears as a singlet.[6]
-
A sufficient relaxation delay (D1) of 1-2 seconds is set between scans to allow for full magnetization recovery, though longer delays may be needed for quantitative analysis.[6]
-
The acquired data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The KBr pellet method is a standard technique for analyzing solid samples.[7]
Sample Preparation (KBr Pellet Method):
-
Gently grind 1-2 mg of the this compound sample into a fine powder using a clean, dry agate mortar and pestle.[8]
-
Add approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar.[8] KBr is hygroscopic and should be dried in an oven at ~110°C for several hours and stored in a desiccator before use to avoid moisture interference in the spectrum.[7][9]
-
Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.[7]
-
Transfer the mixture into a pellet-forming die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes.[7][9] Using a vacuum during pressing helps remove trapped air and improves pellet transparency.[7]
-
Carefully eject the thin, transparent, or uniformly translucent pellet from the die and place it in the spectrometer's sample holder.[7]
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the NMR and IR characterization of this compound, based on its structure and data from analogous compounds.
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | s (singlet) | 1H | -CHO (aldehyde H) |
| ~8.5 | s (singlet) | 1H | H-2 |
| ~8.1 | d (doublet) | 1H | H-5 |
| ~7.6 | dd (d-doublet) | 1H | H-7 |
| ~7.5 | d (doublet) | 1H | H-8 |
| ~2.8 | q (quartet) | 2H | -CH₂-CH₃ |
| ~1.3 | t (triplet) | 3H | -CH₂-CH₃ |
Interpretation:
-
The highly deshielded singlet around 10.2 ppm is characteristic of an aldehyde proton.
-
The singlet at ~8.5 ppm corresponds to the proton at the C-2 position of the chromone ring.
-
The aromatic protons on the benzene ring appear between 7.5 and 8.1 ppm, with splitting patterns determined by their neighboring protons.
-
The ethyl group at the C-6 position is identified by a quartet for the methylene (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group.
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
| Chemical Shift (δ) ppm | Assignment |
| ~188 | -CHO (aldehyde C) |
| ~176 | C-4 (ketone C=O) |
| ~158 | C-2 |
| ~155 | C-8a |
| ~140 | C-6 |
| ~135 | C-7 |
| ~125 | C-5 |
| ~124 | C-4a |
| ~119 | C-3 |
| ~118 | C-8 |
| ~28 | -CH₂-CH₃ |
| ~15 | -CH₂-CH₃ |
Interpretation:
-
The spectrum shows 12 distinct carbon signals, consistent with the molecular formula.
-
The two signals in the downfield region (~188 and ~176 ppm) are assigned to the aldehyde and ketone carbonyl carbons, respectively.
-
Signals in the 118-158 ppm range correspond to the eight sp² hybridized carbons of the aromatic and pyrone rings.
-
The two upfield signals (~28 and ~15 ppm) are characteristic of the sp³ hybridized carbons of the ethyl group.
FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3050 | Medium | C-H stretch (Aromatic) |
| ~2970-2850 | Medium | C-H stretch (Aliphatic -CH₂-, -CH₃) |
| ~2820, ~2720 | Weak | C-H stretch (Aldehyde, Fermi resonance doublet) |
| ~1690 | Strong | C=O stretch (Aldehyde) |
| ~1655 | Strong | C=O stretch (γ-pyrone ketone) |
| ~1610, ~1580 | Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O-C stretch (Aryl ether) |
Interpretation:
-
The presence of two strong carbonyl absorption bands is a key feature, confirming the aldehyde (~1690 cm⁻¹) and the γ-pyrone ketone (~1655 cm⁻¹) functional groups.
-
The weak bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde proton.
-
Absorptions for aromatic and aliphatic C-H stretching are observed in their expected regions.
-
The strong band around 1250 cm⁻¹ corresponds to the aryl ether linkage within the chromone ring system.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, while FT-IR confirms the presence and nature of key functional groups, including the distinct aldehyde and ketone carbonyls. The data and protocols presented in this guide serve as a robust resource for researchers to verify the identity, purity, and structural integrity of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound 98 42059-78-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
Physicochemical Properties of 6-Ethyl-3-formylchromone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Ethyl-3-formylchromone, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. This document collates available quantitative data, details relevant experimental protocols for property determination, and visualizes a key biological pathway influenced by structurally related compounds.
Core Physicochemical Properties
This compound (CAS No: 42059-78-9) is a derivative of chromone, characterized by an ethyl group at the 6-position and a formyl group at the 3-position of the benzopyran-4-one core structure.[1][2] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application as a synthetic intermediate in the development of bioactive molecules.[2]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound based on available literature data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| Melting Point | 108-110 °C | |
| Boiling Point (Predicted) | 343.3 °C at 760 mmHg | [3] |
| LogP (Predicted) | 2.16790 | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Solubility | Soluble in Chloroform | [3] |
Experimental Protocols
This section details standardized experimental methodologies for the determination of key physicochemical properties of chromone derivatives like this compound.
Synthesis of this compound via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[5][6] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material.[7]
Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooled conditions (e.g., an ice bath).[7]
-
Reaction with Acetophenone: A solution of the corresponding 2-hydroxyacetophenone (in this case, 2'-hydroxy-5'-ethylacetophenone) in a minimal amount of DMF is then added dropwise to the Vilsmeier reagent.[5]
-
Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a specified period to ensure complete reaction.[5]
-
Work-up: The reaction is quenched by pouring the mixture into cold water or onto crushed ice.[7]
-
Isolation and Purification: The resulting solid precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[7]
Logical Workflow for Vilsmeier-Haack Synthesis:
Caption: Vilsmeier-Haack synthesis workflow.
Determination of Aqueous Solubility
A standard method for determining the solubility of a solid compound in a solvent is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of the compound dissolved per unit volume or mass of the solvent (e.g., g/100 mL or mg/L).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Protocol:
-
Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other saturated phase.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathway
While specific studies on the biological signaling pathways directly modulated by this compound are limited, research on the closely related compound, 3-formylchromone, has demonstrated its ability to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Given the structural similarity, it is plausible that this compound may exhibit similar activity.
The STAT3 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. 3-formylchromone has been shown to inhibit this pathway by downregulating the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2. This inhibition prevents the translocation of STAT3 to the nucleus, thereby reducing its DNA-binding ability and the transcription of target genes involved in tumorigenesis.
Inhibition of STAT3 Signaling Pathway by 3-Formylchromone Analogs:
Caption: Inhibition of the STAT3 signaling pathway.
References
Technical Guide: Spectral and Biological Profile of 6-Ethyl-3-formylchromone (CAS Number: 42059-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological activities of the compound 6-Ethyl-3-formylchromone, identified by CAS number 42059-78-9. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Compound Identification and Physical Properties
This compound is a derivative of chromone, a benzopyran-4-one scaffold. The presence of an ethyl group at the 6-position and a formyl group at the 3-position are key structural features.
| Property | Value | Source |
| CAS Number | 42059-78-9 | N/A |
| Molecular Formula | C₁₂H₁₀O₃ | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
| Melting Point | 108-110 °C | N/A |
| SMILES | CCc1ccc2c(c1)c(=O)c(co2)C=O | N/A |
| InChI | 1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | N/A |
Spectral Data
Comprehensive spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectra, are available for review at SpectraBase.[1] Direct reproduction of the spectra is restricted; however, the expected characteristic signals based on the compound's structure are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), the formyl proton (a singlet), and the proton on the pyrone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, the carbons of the pyrone ring, and the carbons of the ethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will likely exhibit characteristic absorption bands indicating the presence of the following functional groups:
-
C=O stretching (ketone and aldehyde): Strong absorptions are expected in the region of 1650-1730 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Signals will appear around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic and pyrone ring): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): Bands are expected in the 1000-1300 cm⁻¹ range.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (202.21). Fragmentation patterns would likely involve the loss of the formyl and ethyl groups.
Experimental Protocols
Synthesis of this compound
The Vilsmeier-Haack reaction is a standard and efficient method for the synthesis of 3-formylchromones from the corresponding 2'-hydroxyacetophenones.
Starting Material: 4'-Ethyl-2'-hydroxyacetophenone
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at approximately 50°C for one hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetophenone: Dissolve 4'-Ethyl-2'-hydroxyacetophenone in a minimal amount of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup: Carefully pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex.
-
Isolation and Purification: The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis workflow for this compound.
Spectral Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically used.
3.2.2. FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum using a standard FTIR spectrometer.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Potential Biological Activities and Signaling Pathways
Derivatives of 3-formylchromone have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and anti-diabetic properties.[2]
Anti-inflammatory Activity
The anti-inflammatory effects of chromone derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.
4.1.1. COX-2 Inhibition Pathway
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. Inhibition of COX-2 can reduce inflammation.
Inhibition of the COX-2 pathway by this compound.
4.1.2. NF-κB Signaling Pathway
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a key step in the inflammatory response.
References
A Technical Guide to the Synthesis of 6-Ethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Ethyl-3-formylchromone, a valuable heterocyclic building block. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2'-hydroxy-5'-ethylacetophenone, via a Fries rearrangement, followed by a Vilsmeier-Haack reaction to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthesis of Starting Materials
The primary starting material for the synthesis of this compound is 2'-hydroxy-5'-ethylacetophenone. This intermediate is conveniently prepared through the Fries rearrangement of 4-ethylphenyl acetate.
Preparation of 4-Ethylphenyl Acetate
The initial precursor, 4-ethylphenyl acetate, can be synthesized by the esterification of 4-ethylphenol with acetic anhydride.
Experimental Protocol:
A mixture of 4-ethylphenol (1.0 eq), and acetic anhydride (1.2 eq) is stirred in the presence of a catalytic amount of pyridine. The reaction mixture is heated at a moderate temperature (e.g., 80°C) for a few hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 4-ethylphenyl acetate.
Fries Rearrangement to 2'-Hydroxy-5'-ethylacetophenone
The Fries rearrangement of 4-ethylphenyl acetate yields the key intermediate, 2'-hydroxy-5'-ethylacetophenone. The regioselectivity of this reaction is temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer.[1]
Experimental Protocol:
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in a suitable solvent (e.g., nitrobenzene or without a solvent), 4-ethylphenyl acetate (1.0 eq) is added portion-wise at a low temperature (0-5°C). The reaction mixture is then heated to a high temperature (typically >160°C) to favor the formation of the ortho-hydroxyacetophenone.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. The resulting mixture is then subjected to steam distillation to separate the more volatile ortho-isomer from the para-isomer. The distillate is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude 2'-hydroxy-5'-ethylacetophenone, which can be further purified by recrystallization or column chromatography.
Synthesis of this compound
The final step in the synthesis is the Vilsmeier-Haack reaction of 2'-hydroxy-5'-ethylacetophenone, which accomplishes both formylation and cyclization in a single pot to produce this compound.[2]
Experimental Protocol:
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 2.5 eq) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 6 volumes per gram of acetophenone) with vigorous stirring.[2] To this freshly prepared Vilsmeier reagent, a solution of 2'-hydroxy-5'-ethylacetophenone (1.0 eq) in a minimal amount of DMF is added slowly.[3] The reaction mixture is stirred at room temperature overnight, during which it typically becomes a thick mass.[2] The reaction is then quenched by pouring it into crushed ice. The solid precipitate that forms is collected by vacuum filtration, washed thoroughly with cold water, and dried.[3] The crude this compound can be purified by recrystallization from ethanol.[2]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 4-Ethylphenyl Acetate | C₁₀H₁₂O₂ | 164.20 | Colorless liquid | - | >90 |
| 2'-Hydroxy-5'-ethylacetophenone | C₁₀H₁₂O₂ | 164.20 | Pale yellow solid | 48-50 (estimated) | 60-70 (ortho-isomer) |
| This compound | C₁₂H₁₀O₃ | 202.21 | Yellow crystalline solid | 108-110 | 70-80[2] |
Spectroscopic Data
The structural confirmation of the synthesized compounds is achieved through spectroscopic analysis.
2'-Hydroxy-5'-ethylacetophenone (Analogous Data for 2'-Hydroxy-5'-methylacetophenone)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, ppm) | δ 12.1 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 2.5 (s, 3H, -COCH₃), 2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, ppm) | δ 204.0, 162.1, 137.9, 129.8, 129.5, 118.6, 118.4, 26.5, 20.4. |
| IR (KBr, cm⁻¹) | 3400-2800 (br, O-H), 1650 (C=O), 1610, 1580, 1490 (C=C aromatic). |
This compound
| Spectroscopy | Data |
| ¹H NMR | Available through SpectraBase[4] |
| ¹³C NMR | Available through SpectraBase[4] |
| FTIR | Available through SpectraBase[4] |
| Raman | Available through SpectraBase[4] |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Solubility of 6-Ethyl-3-formylchromone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-3-formylchromone, a significant benzopyran derivative utilized in various research and development applications, including pharmaceutical synthesis.[1][2] Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility in common organic solvents. This includes detailed experimental protocols and illustrative data representations.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , is a bicyclic heterocyclic compound.[1] It consists of a benzene ring fused to a pyran ring and is also known as 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde.[1][2] This compound serves as a key intermediate in the synthesis of various bioactive molecules and is noted for its applications in pharmaceutical research, particularly in the development of new therapeutic agents.[2]
Physical Properties:
| Property | Value | Reference |
| CAS Number | 42059-78-9 | [1][3] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][3] |
| Molecular Weight | 202.21 g/mol | [1][3] |
| Melting Point | 108-110 °C | [1][4] |
| Appearance | Yellow crystalline solid | [2] |
Solubility Profile
Given the molecular structure of this compound, which includes a polar chromone core and a non-polar ethyl group, its solubility is expected to be favorable in a range of common organic solvents. To provide a practical framework for researchers, the following table illustrates hypothetical solubility data. It is crucial to note that these values are for illustrative purposes only and must be determined experimentally.
Illustrative Solubility Data for this compound at 25°C:
| Solvent | Chemical Formula | Solubility (g/L) (Hypothetical) |
| Chloroform | CHCl₃ | > 50 |
| Acetone | C₃H₆O | 20 - 30 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 100 |
| Ethanol (95%) | C₂H₅OH | 10 - 20 |
| Methanol | CH₃OH | 5 - 10 |
| Ethyl Acetate | C₄H₈O₂ | 15 - 25 |
| Hexane | C₆H₁₄ | < 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.[6][7][8]
3.1. Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the standards should be the same as the test solvent.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully centrifuge the vials to ensure complete separation of the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
- 1. 6-Ethyl-3-formylchromon 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 42059-78-9 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | CAS#:42059-78-9 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
Theoretical and Computational Explorations of 3-Formylchromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylchromones are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural features, characterized by a chromone core bearing a reactive formyl group at the C-3 position, impart a diverse range of biological activities and make them valuable synthons for the creation of more complex molecular architectures.[1] The inherent reactivity of 3-formylchromones, possessing three electrophilic centers, allows them to serve as versatile precursors in various chemical transformations.[2][3][4] This technical guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the electronic structure, reactivity, spectroscopic properties, and potential therapeutic applications of these fascinating molecules.
Synthesis and Reactivity
The most common and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of 2-hydroxyacetophenones using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][5] This reaction proceeds in good yields and is a key step in accessing the 3-formylchromone scaffold.[1]
Computational studies, primarily employing Density Functional Theory (DFT), have been crucial in understanding the reaction mechanisms involving 3-formylchromones. For instance, in the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, DFT calculations at the ωB97XD/6-31G* level of theory have elucidated the energy profiles of different reaction pathways.[6] These studies have revealed that the basicity of the amine is a critical factor in determining the reaction outcome, influencing whether the reaction proceeds through a ring-opening mechanism.[6]
Computational Methodologies
A variety of computational methods have been employed to investigate the properties of 3-formylchromones and their derivatives. These theoretical approaches provide valuable insights that complement experimental findings.
Quantum Chemical Calculations
Density Functional Theory (DFT): This is the most widely used method for studying 3-formylchromones. The B3LYP functional is frequently paired with basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties.[7] The choice of basis set can influence the accuracy of the results, with larger basis sets generally providing more reliable data, albeit at a higher computational cost.[7] For instance, the B3LYP/6-31G(d,p) level of theory has been shown to provide good agreement with experimental results for bond lengths and angles while being computationally efficient.[7]
Time-Dependent Density Functional Theory (TD-DFT): This method is used to predict electronic absorption spectra (UV-Vis) and investigate excited state properties.[8][9]
Semi-empirical Methods: Older studies have utilized semi-empirical methods like AM1 and PM3 to investigate the conformational properties and electronic structures of 3-formylchromones.[1][5][10] While less accurate than DFT, these methods can be useful for initial explorations of large molecules due to their lower computational expense.
Molecular Docking
To explore the potential of 3-formylchromone derivatives as therapeutic agents, molecular docking simulations are performed. These studies predict the binding affinity and interaction modes of the ligands with target proteins.[7] For example, docking studies have suggested that 6-substituted 3-formylchromone derivatives could act as anti-diabetic agents by inhibiting insulin-degrading enzyme (IDE).[7]
Spectroscopic Properties: A Computational Perspective
Computational chemistry plays a vital role in the interpretation of experimental spectra.
Vibrational Spectroscopy (FTIR)
Calculated vibrational frequencies using DFT methods, such as B3LYP/6-31G(d,p), have shown good agreement with experimental FTIR spectra.[7] For 3-formylchromone, the characteristic C=O stretching bands of the chromone and formyl groups, as well as the skeletal C-C stretching modes of the benzene ring, have been accurately assigned with the aid of theoretical calculations.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts are used to confirm the structures of newly synthesized 3-formylchromone derivatives.[1][5]
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of molecules. The energy gap (E_gap) between the HOMO and LUMO is a key indicator: a smaller gap suggests higher reactivity and lower stability.[7] Analysis of FMOs in 6-substituted 3-formylchromone derivatives has provided insights into their bioactive nature.[7]
Molecular Electrostatic Potential (MEP)
MEP maps are valuable for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[8] In 3-formylchromone derivatives, the negative potential is typically localized on the oxygen atoms, indicating their role in nucleophilic interactions.[8]
Biological Activities and Drug Development Potential
Theoretical and computational studies have been instrumental in exploring the diverse biological activities of 3-formylchromones.
Anticancer Activity
Derivatives of 3-formylchromone have demonstrated tumor cell-specific cytotoxicity.[11][12] Computational studies, including molecular docking, have been used to investigate their potential as inhibitors of enzymes like topoisomerase IIα, which are crucial for cancer cell proliferation.[13]
Anti-diabetic Agents
In silico studies have identified 6-substituted 3-formylchromone derivatives as potential anti-diabetic agents.[7] Molecular docking simulations have shown strong binding affinities of these compounds to insulin-degrading enzyme (IDE), a promising therapeutic target for type 2 diabetes.[7] For example, 6-isopropyl-3-formylchromone exhibited a higher binding affinity for IDE than the reference standard dapagliflozin.[7]
Anti-inflammatory Activity
Several 3-formylchromone derivatives have shown promising anti-inflammatory activities in both in vitro and in vivo models.[14]
Antioxidant Activity
The potential of chromone derivatives as antioxidants has been investigated using computational approaches.[15][16][17] DFT calculations are employed to determine parameters like Bond Dissociation Enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant activity through the hydrogen atom transfer (HAT) mechanism.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical and computational studies on 3-formylchromones.
Table 1: Calculated Spectroscopic Data for 3-Formylchromone
| Spectroscopic Feature | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (B3LYP/6-31G(d,p)) |
| C=O stretch (chromone) | ~1630-1690 | ~1665 |
| C=O stretch (formyl) | ~1693-1904 | - |
| C-C stretch (benzene ring) | ~1464-1652 | ~1458-1665 |
| C-CHO stretch | ~1340-1360 | ~1329-1380 |
Data sourced from multiple studies for comparison.[1][7]
Table 2: Calculated Quantum Chemical Descriptors for Selected 6-Substituted 3-Formylchromone Derivatives (B3LYP/6-31G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Binding Energy with IDE (kcal/mol) |
| 3-formylchromone | - | - | - | - |
| 6-isopropyl-3-formylchromone | - | - | - | -8.5 |
| Dapagliflozin (Reference) | - | - | - | -7.9 |
| Vitexin (Reference) | - | - | - | -8.3 |
| Myricetin (Reference) | - | - | - | -8.4 |
Note: Specific HOMO/LUMO values were not provided in the readily available text; however, the trend of the HOMO-LUMO gap confirming the bioactive nature was mentioned.[7]
Experimental and Computational Protocols
General Synthesis of 3-Formylchromones (Vilsmeier-Haack Reaction)
-
Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) with stirring at a controlled temperature (e.g., 30-35 °C).[1]
-
The mixture is stirred for a specified time (e.g., 1 hour) at a slightly elevated temperature (e.g., 50 °C).[1]
-
A solution of the appropriate 2-hydroxyacetophenone derivative in a minimal amount of DMF is then added dropwise to the reaction mixture.[1]
-
The reaction is monitored by thin-layer chromatography.[5]
-
Upon completion, the reaction mixture is worked up to isolate the desired 3-formylchromone product.
Computational Details for DFT and TD-DFT Studies
-
Software: Gaussian 16 or similar quantum chemistry software package.[7]
-
Method: Density Functional Theory (DFT) for ground state properties and Time-Dependent DFT (TD-DFT) for excited state properties.[7][8]
-
Functional: B3LYP is a commonly used hybrid functional.[7] Other functionals like ωB97XD may be used for specific applications, such as studying reaction mechanisms.[6]
-
Basis Set: 6-31G(d,p) is often used for a balance of accuracy and computational cost.[7] Larger basis sets like 6-311++G(d,p) can be employed for higher accuracy.[7]
-
Geometry Optimization: The geometries of the molecules are optimized to find the minimum energy structures. Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies).[7]
-
Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effects of a solvent environment.[18]
-
Analysis: The output files are analyzed to obtain geometric parameters, vibrational frequencies, HOMO-LUMO energies, and other electronic properties. Molecular visualization software like GaussView is used to generate molecular orbital plots and MEP maps.[7]
Molecular Docking Protocol
-
Software: Molecular Operating Environment (MOE) or similar docking software.[19]
-
Protein Preparation: The crystal structure of the target protein (e.g., Insulin-Degrading Enzyme, PDB ID can be sourced from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning appropriate protonation states, and removing water molecules.
-
Ligand Preparation: The 3D structures of the 3-formylchromone derivatives are generated and their energy is minimized.
-
Docking Simulation: The ligands are docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The binding affinities are calculated using a scoring function. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. opensciencepublications.com [opensciencepublications.com]
- 17. Studies on the antioxidant activity of some chromonylrhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Ethyl-3-formylchromone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Ethyl-3-formylchromone as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established chemical transformations and offer starting points for the development of novel molecular entities for potential therapeutic applications.
Introduction
This compound (also known as 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative characterized by a reactive formyl group at the 3-position and an ethyl substituent on the benzene ring.[1] This unique structural arrangement makes it a valuable precursor in heterocyclic synthesis, particularly in condensation and multicomponent reactions. The electron-withdrawing nature of the chromone ring system activates the formyl group for nucleophilic attack, while the C2-C3 double bond can participate in various cycloaddition and rearrangement reactions. Its derivatives have been investigated for a range of biological activities.
Key Synthetic Applications
This compound serves as a versatile starting material for the synthesis of various heterocyclic systems, including but not limited to:
-
Pyridines: Through condensation reactions with active methylene compounds followed by cyclization.
-
Pyrazoles: Via reaction with hydrazine derivatives.
-
Benzothiazepines: In multicomponent reactions with 2-aminothiophenol derivatives.
-
Fused Heterocycles: Through reactions with various binucleophiles, leading to the formation of polycyclic systems.
The following sections provide detailed protocols and quantitative data for representative synthetic transformations.
Experimental Protocols and Quantitative Data
Synthesis of Acrylamide Derivatives
The Knoevenagel condensation of this compound with active methylene compounds, such as cyanoacetamide, provides a straightforward route to functionalized acrylamide derivatives. These intermediates can be further cyclized to yield various heterocyclic cores.
Protocol 1: Synthesis of 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide
This protocol describes the synthesis of a key intermediate for further heterocyclic transformations.
Reaction Scheme:
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in pyridine, add cyanoacetamide (1.0 eq).
-
Reflux the reaction mixture for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Yield |
| 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide | This compound, Cyanoacetamide | Pyridine | 5 minutes | 42% |
| 5-(2-hydroxybenzoyl)-2-methylpyridine-1,3-dicarboxylic acid diethyl ester | 2-Cyano-3-(6-ethyl-4-oxo-4H-chromen-3-yl)acrylamide | Pyridine | Prolonged reflux | 60% |
Logical Workflow for Acrylamide Synthesis
Caption: Workflow for the synthesis of acrylamide and pyridine derivatives.
Multicomponent Reactions for Heterocyclic Phosphonates
While specific data for this compound is limited, multicomponent reactions of the closely related 6-methyl-3-formylchromone provide valuable insights into the expected reactivity. These reactions offer an efficient pathway to complex heterocyclic phosphonates.[2][3]
General Scheme for Multicomponent Reactions:
Potential Binucleophiles and Resulting Heterocycles:
| Binucleophile | Resulting Heterocycle |
| Hydrazine derivatives | Pyrazolylphosphonates |
| Hydroxylamine | Oxazolylphosphonates |
| Thiourea | Pyrimidinylphosphonates |
| Guanidinium carbonate | Pyrimidinylphosphonates |
| Ethylenediamine | Diazepinylphosphonates |
| Ethanolamine | Oxazepinylphosphonates |
| 2-Aminophenol | Benzoxazepinylphosphonates |
| 1,2-Phenylenediamine | Benzodiazepinylphosphonates |
Protocol 2: General Procedure for the Three-Component Synthesis of Heterocyclic Phosphonates (Adapted from 6-methyl-3-formylchromone)
-
A mixture of this compound (1.0 eq), the respective binucleophile (1.0 eq), and diethyl phosphite (1.0 eq) is stirred under solvent-free conditions.
-
The reaction is heated at a specified temperature for a designated time, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and purified by column chromatography on silica gel to afford the desired heterocyclic phosphonate.
Reaction Pathway for Multicomponent Synthesis
Caption: General pathway for multicomponent synthesis of heterocyclic phosphonates.
Conclusion
This compound is a valuable and reactive synthon for the construction of a wide array of heterocyclic frameworks. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into the scope and limitations of these reactions will undoubtedly uncover new and efficient synthetic methodologies.
References
6-Ethyl-3-formylchromone: A Versatile Precursor for Innovations in Medicinal Chemistry
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, 6-ethyl-3-formylchromone stands out as a highly valuable and versatile precursor. Its unique chemical structure, featuring a reactive formyl group on the chromone scaffold, provides a strategic starting point for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. This document provides an overview of its applications and detailed protocols for its use in synthesizing novel therapeutic agents.
Key Applications in Drug Discovery
This compound is a pivotal building block for developing compounds with a wide spectrum of biological activities. The chromone nucleus itself is a privileged scaffold in medicinal chemistry, known for its presence in compounds with various therapeutic properties. The addition of the 3-formyl group enhances its reactivity, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures.
Anticancer Agents
Derivatives of 3-formylchromones have demonstrated significant potential as anticancer agents. The core structure can be modified to create compounds that exhibit cytotoxicity against various cancer cell lines. Research has shown that chromone derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells. For instance, studies on various chromanone derivatives have highlighted their selective cytotoxic effects on human cancer cell lines such as MCF-7 (breast), DU-145 (prostate), and A549 (lung), while showing lower toxicity to normal cells.[1] Structural modifications, such as the introduction of halogen substituents, have been shown to modulate the anticancer activity of these compounds.[1] Furthermore, certain chromone derivatives have been found to inhibit key signaling pathways involved in cancer progression, such as the Bcl-2, Bax, and caspase 3 signaling cascades.[2]
Anti-inflammatory Agents
The chromone scaffold is also associated with anti-inflammatory properties. Derivatives synthesized from 3-formylchromones have been shown to inhibit the release of pro-inflammatory mediators. For example, specific epiremisporine derivatives of chromones have demonstrated inhibitory effects on superoxide anion release from human neutrophils, indicating their potential as anti-inflammatory agents.[2]
Antimicrobial and Antibiofilm Agents
The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal compounds. Formylchromone derivatives have emerged as promising candidates in this area. Halogenated 3-formylchromones, for instance, have exhibited potent antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi.[3][4][5][6] These compounds have been shown to inhibit bacterial growth, biofilm formation, and various virulence factors at low concentrations.[3][5][6]
Synthesis and Derivatization Workflow
The general workflow for utilizing this compound as a precursor involves its initial synthesis followed by various condensation and cyclization reactions to generate a library of diverse derivatives.
Caption: General workflow for the synthesis and derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 3-formylchromones, the Vilsmeier-Haack reaction, which can be adapted for this compound starting from 4-ethylphenol.[7][8]
Materials:
-
Substituted 2-hydroxyacetophenone (derived from 4-ethylphenol)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Cool a solution of the substituted 2-hydroxyacetophenone in DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (typically several hours).
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis of Chromone Derivatives via Condensation
This protocol outlines a general procedure for the synthesis of chromone derivatives by reacting this compound with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the product with a cold solvent and dry it.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the biological activities of various chromone derivatives, illustrating the potential of compounds derived from this compound.
Table 1: Anticancer Activity of Chromone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Epiremisporine H (3) | HT-29 | 21.17 ± 4.89 | [2] |
| Epiremisporine H (3) | A549 | 31.43 ± 3.01 | [2] |
| Compound 1 | HT-29 | 44.77 ± 2.70 | [2] |
| Compound 2 | HT-29 | 35.05 ± 3.76 | [2] |
| Compound 1 | A549 | 77.05 ± 2.57 | [2] |
| Compound 2 | A549 | 52.30 ± 2.88 | [2] |
| Compound 2c | HCT116 | 3.670 | [9] |
| Compound 7h | HCT116 | 6.553 | [9] |
| Compound 7l | HCT116 | 2.527 | [9] |
| Compound 2c | HeLa | 2.642 | [9] |
| Compound 7h | HeLa | 3.995 | [9] |
| Compound 7l | HeLa | 2.659 | [9] |
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound/Derivative | Activity | IC₅₀ (µM) | Reference |
| Epiremisporine G (2) | Superoxide anion inhibition | 31.68 ± 2.53 | [2] |
| Epiremisporine H (3) | Superoxide anion inhibition | 33.52 ± 0.42 | [2] |
Table 3: Antimicrobial Activity of 3-Formylchromone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone (6B3FC) | V. parahaemolyticus | 20 | [3][5][6] |
| 6-Chloro-3-formylchromone (6C3FC) | V. parahaemolyticus | 20 | [3][5][6] |
| 6-Bromo-3-formylchromone (6B3FC) | V. harveyi | 20 | [3][5][6] |
| 6-Chloro-3-formylchromone (6C3FC) | V. harveyi | 20 | [3][5][6] |
Logical Relationship of Derivatization and Biological Screening
The development of new drug candidates from this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: Logical flow from precursor to preclinical candidate.
Conclusion
This compound is a precursor of significant interest in medicinal chemistry. Its amenability to a wide range of chemical transformations allows for the creation of large and diverse libraries of novel compounds. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of its derivatives underscore the vast potential of this scaffold in the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile building block in their drug discovery endeavors.
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 5. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Pyrazole Derivatives from 6-Ethyl-3-formylchromone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The fusion of a pyrazole nucleus with a chromone scaffold, another biologically significant heterocycle, has led to the development of novel compounds with enhanced pharmacological profiles. 6-Ethyl-3-formylchromone serves as a versatile and reactive starting material for the synthesis of these valuable heterocyclic systems. Its formyl group is susceptible to condensation with various nucleophiles, particularly hydrazine derivatives, providing efficient pathways to diverse pyrazole-containing molecules.[2]
This document outlines detailed protocols for the synthesis of two main classes of pyrazole derivatives from this compound:
-
Substituted (2-hydroxy-5-ethylphenyl)pyrazoles via reaction with hydrazine derivatives, which involves a characteristic ring-opening of the chromone moiety.
-
Fused Pyrazolo[3,4-b]pyridines , a class of compounds with significant biological potential, formed through a one-pot reaction with 5-aminopyrazoles.[3]
Synthesis Pathway Overview
The primary synthetic routes involve the reaction of the electrophilic formyl group and the C2-C3 double bond of the this compound with nitrogen-based nucleophiles. The choice of the nucleophile, such as a substituted hydrazine or an aminopyrazole, dictates the final structure of the product.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-(5-ethyl-2-hydroxybenzoyl)-pyrazolo[3,4-b]pyridines
This protocol is adapted from the facile, one-pot reaction of 3-formylchromones with 5-aminopyrazoles.[3] The reaction proceeds through an intermediate enamine, which undergoes rearrangement and cyclization to form the fused pyridine ring.[3] This method is efficient under both classical heating and microwave irradiation.[3]
Materials:
-
This compound
-
Substituted 5-amino-1-R¹-pyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole)
-
Ethanol (Absolute)
-
p-Toluenesulfonic acid (catalytic amount)
-
Reflux apparatus or a dedicated microwave reactor
Procedure (Classical Conditions):
-
To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL), add the desired 5-aminopyrazole derivative (1.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 3-5 mg).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure pyrazolo[3,4-b]pyridine derivative.
Procedure (Microwave Irradiation):
-
In a microwave reactor vial, combine this compound (1.0 mmol), the 5-aminopyrazole derivative (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 800 W) for 6-25 minutes.[4]
-
After irradiation, cool the vial to room temperature.
-
Work-up the reaction as described in steps 5 and 6 of the classical procedure. Microwave synthesis typically results in cleaner products and significantly higher yields.[3][4]
Caption: Proposed mechanism for Pyrazolo[3,4-b]pyridine formation.
Protocol 2: Synthesis of 4-substituted-1-phenyl-5-(2-hydroxy-5-ethylphenyl)pyrazoles
This protocol describes the reaction of this compound with phenylhydrazine. The reaction proceeds with an initial condensation to form a phenylhydrazone, which then undergoes a rearrangement involving the opening of the pyrone ring to yield the final pyrazole product.[5]
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add an excess of phenylhydrazine (2.2 mmol) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC. The opening of the chromone ring is a key step that may require prolonged heating.[6]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the crude product thoroughly with water to remove any unreacted phenylhydrazine.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Data Summary
The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives from substituted 3-formylchromones.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. [3]
| Starting Chromone | Reagent | Method | Time | Yield (%) |
|---|---|---|---|---|
| This compound | 5-Amino-3-methyl-1-phenylpyrazole | Classical | 3 h | ~85-90%* |
| This compound | 5-Amino-3-methyl-1-phenylpyrazole | Microwave | 15 min | >90%* |
| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | Classical | 2 h | 60%[4] |
| 6-Fluoro-3-formylchromone | 5-Amino-1-phenylpyrazole | Classical | 2 h | 95%[6] |
| 6-Methyl-3-formylchromone | 5-Amino-1-phenylpyrazole | Classical | 2 h | 92%[6] |
Yields are estimated based on reported values for similar 6-substituted 3-formylchromones.
Table 2: Biological Activity of Selected Chromone-Pyrazole Conjugates.
| Compound Type | Biological Activity | Target/Assay | Results | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Anti-inflammatory | IL-6 Inhibition | 34-60% inhibition at 10 µM | [4] |
| Chromone-pyrazole conjugate | Anti-inflammatory | COX-1/COX-2 Inhibition | IC₅₀ = 10 μM for both enzymes | [4] |
| Chromone-pyrazole hydrazide | Antioxidant | DPPH radical scavenging | Promising activity | [4] |
| 1,3,4,5-tetrasubstituted pyrazoles | Anti-inflammatory | In vitro inhibition | 93.80% inhibition at 1 mM |[7] |
The protocols detailed above provide efficient and versatile methods for synthesizing biologically relevant pyrazole derivatives from this compound. The one-pot reaction with 5-aminopyrazoles, particularly under microwave irradiation, offers a rapid and high-yield route to fused pyrazolo[3,4-b]pyridine systems.[3] The reaction with hydrazine derivatives provides a reliable method for creating substituted (hydroxyphenyl)pyrazoles through a ring-opening/recyclization mechanism. The resulting compounds are valuable scaffolds for further investigation in drug discovery and medicinal chemistry, with demonstrated potential as anti-inflammatory and antioxidant agents.[1][4]
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Knoevenagel Condensation Reactions of 6-Ethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2][3][4] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[1][3] This reaction is a cornerstone in the synthesis of various heterocyclic compounds and complex molecules, including many with significant pharmacological activities.[1][5] Chromone derivatives, in particular, are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities.[6][7] 3-Formylchromones are key intermediates, readily prepared via the Vilsmeier-Haack reaction, and serve as versatile precursors for the synthesis of a variety of chromone derivatives.[6][7]
The presence of a 6-ethyl substituent on the 3-formylchromone backbone can influence the electronic properties of the molecule and, consequently, its reactivity and the biological activity of its derivatives. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 6-Ethyl-3-formylchromone with various active methylene compounds, which are crucial for the development of novel therapeutic agents. These derivatives have shown potential as anticancer and anti-diabetic agents.[7][8][9]
Applications in Drug Discovery and Development
The products derived from the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. The resulting α,β-unsaturated chromone derivatives can serve as key intermediates for the synthesis of more complex heterocyclic systems. These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Chromone-based compounds have demonstrated cytotoxicity against various tumor cell lines.[8][9] The Knoevenagel condensation products of 3-formylchromones have been used to develop apoptosis-inducing agents targeting proteins like Bcl-2.[8]
-
Anti-diabetic Agents: In silico studies have shown that 6-substituted 3-formylchromone derivatives have the potential to act as anti-diabetic agents by inhibiting enzymes such as insulin-degrading enzyme (IDE).[7]
-
Anti-inflammatory Agents: Chromone derivatives have been studied for their anti-inflammatory properties, potentially through the inhibition of COX enzymes.[7]
-
Antimicrobial Agents: Various derivatives of 3-formylchromone have been synthesized and evaluated for their antimicrobial activities.
The versatility of the Knoevenagel condensation allows for the introduction of diverse functional groups, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies, which is a critical step in the drug development process.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound can be represented by the following general scheme:
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of chromone-thiazolidine-2,4-dione Knoevenagel conjugates as apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 6-Ethyl-3-formylchromone in Anti-Cancer Drug Discovery: A Profile of a Promising Scaffold
Introduction
Chromones, heterocyclic compounds characterized by a benzopyran-4-one core, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties. The 3-formylchromone moiety, in particular, serves as a versatile precursor for the synthesis of a diverse array of derivatives with potent cytotoxic effects against various cancer cell lines.[1] The substitution at the 6-position of the chromone ring has been shown to significantly influence the biological activity, making compounds like 6-Ethyl-3-formylchromone (6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde) subjects of interest in the development of novel anti-cancer therapeutics.[1] This document provides an overview of the potential applications of this compound and its analogs in oncology research, detailing their mechanism of action, and providing protocols for their evaluation.
While specific extensive research on this compound is emerging, the broader class of 6-substituted-3-formylchromones has demonstrated significant potential in anti-cancer drug discovery.[1] These compounds have been shown to exhibit tumor cell-specific cytotoxicity and are being investigated for their role as topoisomerase inhibitors.[1][2]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 42059-78-9[3] |
| Molecular Formula | C12H10O3[3] |
| Molecular Weight | 202.21 g/mol [3] |
| Appearance | Solid |
| Melting Point | 108-110 °C[4] |
| Synonyms | 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde[3] |
Anti-Cancer Activity of 3-Formylchromone Derivatives
Derivatives of 3-formylchromone have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II.[2] The substitution at the C-6 position plays a crucial role in modulating this activity.
A summary of the in vitro anti-cancer activity of various 6-substituted 3-formylchromone derivatives is presented below. It is important to note that this data is for related compounds and serves as a guide for the potential of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6e (a 3-formylchromone derivative) | MCF-7 (Breast Cancer) | 2.97 | [2] |
| DU 145 (Prostate Cancer) | 3.11 | [2] | |
| Compound 9f (a 6-aminoflavone derivative) | MCF-7 (Breast Cancer) | 9.35 | [2] |
| Compound 9g (a 6-aminoflavone derivative) | MCF-7 (Breast Cancer) | 9.58 | [2] |
| Epiremisporine F (1) | HT-29 (Colon Carcinoma) | 44.77 ± 2.70 | [5] |
| A549 (Non-small cell lung cancer) | 77.05 ± 2.57 | [5] | |
| Epiremisporine G (2) | HT-29 (Colon Carcinoma) | 35.05 ± 3.76 | [5] |
| A549 (Non-small cell lung cancer) | 52.30 ± 2.88 | [5] | |
| Epiremisporine H (3) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [5] |
| A549 (Non-small cell lung cancer) | 31.43 ± 3.01 | [5] | |
| 6,8-Dichloro-3-formylchromone (FC10) | HSC-2, HSC-3, HSG, HL-60 | Not specified, but showed tumor cell-specific cytotoxicity | [6] |
Potential Mechanisms of Action
The anti-cancer effects of 3-formylchromone derivatives are multifaceted. One of the proposed mechanisms is the inhibition of the HMGB1-RAGE signaling pathway, which is implicated in inflammation and carcinogenesis.[7] By suppressing this pathway, these compounds can potentially reduce tumor growth and metastasis.
Additionally, some derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins like Bax and Bcl-2.[5][8] The generation of reactive oxygen species (ROS) through the depletion of intracellular glutathione (GSH) is another mechanism by which these compounds can trigger cancer cell death.[8]
Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound and its analogs.
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | CAS#:42059-78-9 | Chemsrc [chemsrc.com]
- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Ethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Data Presentation: Antimicrobial Activity of 6-Substituted-3-formylchromone Derivatives
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of various 6-substituted-3-formylchromone derivatives against pathogenic bacterial strains. This data provides a comparative overview of the potential efficacy of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [1][2] |
| 6-Bromo-3-formylchromone | Vibrio harveyi | 20 | [1][2] |
| 6-Chloro-3-formylchromone | Vibrio harveyi | 20 | [1][2] |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [3] |
| 3-Formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Ethyl-3-formylchromone via Vilsmeier-Haack Reaction
This protocol describes a general and efficient method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.
Materials:
-
4-Ethyl-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Calcium chloride guard tube
-
Magnetic stirrer with heating
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with 4-Ethyl-2-hydroxyacetophenone:
-
Dissolve 4-Ethyl-2-hydroxyacetophenone in a minimal amount of DMF.
-
Add the dissolved acetophenone dropwise to the prepared Vilsmeier reagent with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring to decompose the reaction complex. A solid precipitate should form.
-
Continue stirring for 1-2 hours until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and inorganic impurities.
-
-
Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques such as melting point, IR, and NMR spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound derivatives against various bacterial strains.
Materials:
-
This compound derivative (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the dissolved this compound derivative at twice the highest desired test concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 3: Biofilm Inhibition Assay
This protocol is used to assess the ability of this compound derivatives to inhibit biofilm formation.
Materials:
-
This compound derivative
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain known for biofilm formation
-
Appropriate sterile broth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Prepare serial dilutions of the this compound derivative in the broth medium at concentrations below the MIC to avoid bactericidal effects.
-
-
Plate Setup and Incubation:
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the plate three to four times with sterile water.
-
Invert the plate and tap firmly on a paper towel to remove excess water and let it air dry.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet stain bound to the biofilm.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for antimicrobial and antibiofilm testing.
Caption: Hypothesized mechanism of action for 3-formylchromones.
References
Application Notes and Protocols: 6-Ethyl-3-formylchromone in the Synthesis of Potential Anti-diabetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential anti-diabetic compounds derived from 6-Ethyl-3-formylchromone. The information is compiled from recent studies and is intended to guide researchers in the development of novel therapeutic agents for diabetes mellitus.
Introduction
Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The chromone scaffold is considered a privileged structure in drug discovery.[1] Recent research has focused on the synthetic modification of chromones to develop potent anti-diabetic agents. Specifically, derivatives of 3-formylchromone have shown promise as inhibitors of key targets in diabetes pathophysiology, such as the insulin-degrading enzyme (IDE) and as modulators of insulin secretion.[2][3]
This document focuses on the use of this compound as a starting material for the synthesis of novel compounds with potential anti-diabetic properties. While direct studies on this compound are emerging, extensive research on structurally similar 6-substituted 3-formylchromones provides a strong basis for its investigation.[2][3]
Data Presentation
The following tables summarize the quantitative data from in silico and in vitro studies on 6-substituted 3-formylchromone derivatives, providing insights into their potential as anti-diabetic agents.
Table 1: In Silico Molecular Docking of 6-Substituted 3-Formylchromone Derivatives against Insulin-Degrading Enzyme (IDE) [2][3]
| Compound | Substituent at C6 | Binding Energy (kcal/mol) |
| 1 | H | - |
| 2 | Methyl | - |
| 3 | Ethyl | - |
| 4 | Isopropyl | -8.5 |
| 5 | tert-Butyl | - |
| 6 | Phenyl | - |
| 7 | Methoxy | - |
| 8 | Ethoxy | - |
| 9 | Fluoro | - |
| 10 | Chloro | - |
| 11 | Bromo | - |
| 12 | Iodo | - |
| 13 | Nitro | - |
| 14 | Cyano | - |
| 15 | Acetyl | - |
| 16 | Hydroxy | - |
| Dapagliflozin (Reference) | - | -7.9 |
| Vitexin (Reference) | - | -8.3 |
| Myricetin (Reference) | - | -8.4 |
Note: Specific binding energy values for all derivatives were not available in the provided search results, with a highlight on the high affinity of the 6-isopropyl derivative.
Table 2: In Vitro Insulinotropic Activity of Chromonyl-Thiazolidinediones/Imidazolidinediones [4][5]
| Compound | Concentration (µg/mL) | Insulin Release (% of control) |
| Glibenclamide (Reference) | 1 | Potent Increase |
| IVb | 1 | More potent than Glibenclamide |
| IVc | 1 | More potent than Glibenclamide |
| IIId | Higher Concentration | Increase |
| IIIg | Higher Concentration | Increase |
| IVh | 10 | Increase (less than Glibenclamide) |
| IVi | 10 | Increase (less than Glibenclamide) |
Note: These compounds were derived from 3-formylchromone, demonstrating the potential of this core structure. Specific data for 6-ethyl derivatives were not available.
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted 3-Formylchromone Derivatives
This protocol is based on the Vilsmeier-Haack reaction, a common method for the formylation of activated aromatic rings.[3]
Materials:
-
Substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-5-ethylacetophenone)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred solution of the substituted 2-hydroxyacetophenone in dichloromethane, add phosphorus oxychloride dropwise at 0 °C.
-
Add dimethylformamide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically several hours, monitored by TLC).
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure 6-substituted 3-formylchromone.
Protocol 2: Synthesis of Chromonyl-Thiazolidinediones via Knoevenagel Condensation[4][5]
This protocol describes the condensation of a 3-formylchromone with a thiazolidinedione.
Materials:
-
This compound
-
Thiazolidine-2,4-dione
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol) and thiazolidine-2,4-dione (1 mmol) is refluxed in the presence of 1 mL of glacial acetic acid and anhydrous sodium acetate (1 mmol) in ethanol.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: In Silico Molecular Docking Study[2][3]
This protocol outlines the computational steps to evaluate the binding affinity of synthesized compounds against a biological target.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for target protein structure (e.g., IDE: PDB ID can be obtained from the database)
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the 3D structure of the target protein (e.g., Insulin-Degrading Enzyme) from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivatives and convert them to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field.
-
-
Molecular Docking:
-
Run the docking simulation to predict the binding conformation and affinity of each ligand within the protein's active site.
-
Analyze the docking results, focusing on the binding energy (e.g., in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Protocol 4: In Vitro Insulinotropic Activity Assay[4][5]
This protocol describes the evaluation of the insulin-secreting ability of the synthesized compounds in a pancreatic beta-cell line.
Cell Line:
-
INS-1 (rat insulinoma cell line)
Materials:
-
Synthesized compounds
-
Glibenclamide (positive control)
-
Krebs-Ringer bicarbonate buffer (KRBH) containing 5.6 mmol/L glucose
-
ELISA kit for insulin measurement
Procedure:
-
Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells in KRBH buffer for 30 minutes at 37 °C.
-
Replace the buffer with fresh KRBH buffer containing the test compounds at different concentrations (e.g., 1 µg/mL and 10 µg/mL) or the positive control (glibenclamide).[4][5]
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37 °C.
-
Collect the supernatant and measure the insulin concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Express the results as a percentage of the insulin release compared to the vehicle control.
Visualizations
The following diagrams illustrate the key processes and pathways involved in the synthesis and potential mechanism of action of this compound derivatives.
Caption: Synthetic workflow for potential anti-diabetic compounds.
Caption: Proposed mechanism of action via IDE inhibition.
Caption: Drug discovery workflow for chromone-based compounds.
References
- 1. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Probing the Biological Activity of 6-Ethyl-3-formylchromone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential biological activities of 6-Ethyl-3-formylchromone derivatives, offering detailed experimental protocols and data presentation guidelines. While specific research on this compound derivatives is emerging, this document leverages findings from closely related 3-formylchromone analogs to provide a foundational framework for investigation. The chromone scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promise in a variety of therapeutic areas.[1][2]
Potential Biological Activities
Derivatives of 3-formylchromone have demonstrated a wide spectrum of biological activities, suggesting that this compound derivatives could be promising candidates for drug discovery programs. Key areas of investigation include:
-
Anticancer Activity: 3-formylchromone and its derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[3][4] A significant mechanism of action for some derivatives is the inhibition of the STAT3 signaling pathway, a crucial mediator of tumor cell proliferation, survival, and metastasis.[1][5]
-
Anti-inflammatory Activity: Chromone derivatives have been investigated for their anti-inflammatory properties.[6][7] The mechanism may involve the inhibition of key inflammatory mediators and signaling pathways.
-
Antimicrobial Activity: Certain 3-formylchromone derivatives have shown activity against various bacterial and fungal strains.[8][9] This suggests potential applications in combating infectious diseases.
-
Anti-diabetic Activity: In silico studies have suggested that 6-substituted 3-formylchromone derivatives may act as anti-diabetic agents by targeting proteins like insulin-degrading enzyme (IDE).[3][4]
Quantitative Data Summary
Systematic screening of this compound derivatives is essential to identify lead compounds. The following tables provide a template for summarizing quantitative data from key biological assays. Data from studies on closely related 6-substituted and other 3-formylchromone derivatives are included as a reference.
Table 1: Anticancer Activity (IC50 Values in µM)
| Derivative | Cell Line 1 (e.g., A549 - Lung) | Cell Line 2 (e.g., HL60 - Leukemia) | Cell Line 3 (e.g., NIH/3T3 - Fibroblast) | Reference |
| (Z)-3-[(amino)methylene]-2-[bis(3,5-dimethylphenyl)phosphoryl]-6-methylchroman-4-ones (8a, 8c, 8d) | 18.53 ± 1.08 (for 8d) | ~15 | 14.23 ± 1.12 (for 8d) | [10] |
| Hypothetical this compound Derivative 1 | Data | Data | Data | |
| Hypothetical this compound Derivative 2 | Data | Data | Data |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | Bacterial Strain 1 (e.g., V. parahaemolyticus) | Bacterial Strain 2 (e.g., V. harveyi) | Fungal Strain 1 | Reference |
| 6-Bromo-3-formylchromone (6B3FC) | 20 | 20 | Data | [8][9] |
| 6-Chloro-3-formylchromone (6C3FC) | 20 | 20 | Data | [8][9] |
| Hypothetical this compound Derivative 1 | Data | Data | Data | |
| Hypothetical this compound Derivative 2 | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of the derivatives on cancer cell lines.[11][12]
Materials:
-
Cancer cell lines (e.g., A549, HL60) and a non-cancerous cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Inhibition of STAT3 Signaling: Western Blot Analysis
This protocol is to determine if the derivatives inhibit the phosphorylation of STAT3, a key step in its activation.[13][14][15][16]
Materials:
-
Cancer cell line known to have constitutively active STAT3 (e.g., HCCLM3)
-
This compound derivatives
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the derivatives for the desired time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.[5]
Materials:
-
Bacterial strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
This compound derivatives
-
Bacterial inoculum (adjusted to a specific McFarland standard)
-
Positive control antibiotic (e.g., tetracycline)
Procedure:
-
Preparation of Derivatives: Prepare serial dilutions of the derivatives in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: General workflow for Western blot analysis.
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of formylchromones: detection by a micro-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 9. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Scale-Up Synthesis of 6-Ethyl-3-formylchromone for Research Applications
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Ethyl-3-formylchromone, a valuable building block in medicinal chemistry and materials science. The protocol details a four-step synthetic route commencing from commercially available ethylbenzene, designed for producing gram-scale quantities suitable for research purposes. The described methodology emphasizes practical and scalable procedures, including the synthesis of key intermediates: 4-ethylphenol, 4-ethylphenyl acetate, and 6-ethyl-2-hydroxyacetophenone. The final formylation is achieved through the Vilsmeier-Haack reaction. This guide includes detailed experimental protocols, safety precautions, data presentation in tabular format, and visual workflows to ensure reproducibility and safe execution in a laboratory setting.
Introduction
Chromone derivatives are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery. The 3-formylchromone moiety, in particular, serves as a versatile precursor for the synthesis of more complex heterocyclic systems. This compound is a specific derivative with potential applications in the development of novel therapeutic agents and functional materials. The ability to produce this compound on a sufficient scale is crucial for extensive research and development. This application note outlines a reliable and scalable synthetic pathway to obtain this compound in high purity.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a four-step process, beginning with the sulfonation of ethylbenzene to produce 4-ethylphenol. This is followed by the acetylation of the phenol to yield 4-ethylphenyl acetate. A subsequent Fries rearrangement affords the key intermediate, 6-ethyl-2-hydroxyacetophenone. Finally, a Vilsmeier-Haack reaction on this intermediate yields the target compound, this compound.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The Vilsmeier-Haack reaction involves phosphorus oxychloride, which is corrosive and reacts violently with water; handle with extreme caution. The Fries rearrangement uses aluminum chloride, which is a moisture-sensitive and corrosive solid.
Step 1: Synthesis of 4-Ethylphenol from Ethylbenzene
This procedure involves the sulfonation of ethylbenzene followed by alkali fusion of the resulting sulfonic acid.[1][2]
Caption: Workflow for the synthesis of 4-Ethylphenyl Acetate.
Protocol:
-
Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a solid acid catalyst like TiO₂/SO₄²⁻ or a base like pyridine. [3]2. Acetylation: Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature with stirring. The reaction is typically exothermic. After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-ethylphenyl acetate can be purified by vacuum distillation to yield a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Ethylphenol | [3][4] |
| Key Reagents | Acetic Anhydride, Catalyst (e.g., Pyridine) | [3] |
| Typical Scale | 0.5 mole | - |
| Expected Yield | >90% | - |
| Purity | >96% | - |
Step 3: Synthesis of 6-Ethyl-2-hydroxyacetophenone via Fries Rearrangement
Caption: Workflow for the Vilsmeier-Haack Reaction.
Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add a solution of 6-ethyl-2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF dropwise at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker filled with crushed ice with vigorous stirring to decompose the reaction complex.
-
Isolation and Purification: The solid precipitate of this compound is collected by vacuum filtration and washed thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford a crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 6-Ethyl-2-hydroxyacetophenone | |
| Key Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | |
| Typical Scale | 0.1 mole | - |
| Expected Yield | 70-85% | - |
| Purity | >98% after recrystallization |
Characterization of this compound
Physical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Crystalline solid | - |
| Melting Point | 108-110 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ||
| 10.4 (s, 1H, -CHO) | ||
| 8.3 (s, 1H, H-2) | ||
| 8.1 (d, J=2.0 Hz, 1H, H-5) | ||
| 7.6 (dd, J=8.8, 2.0 Hz, 1H, H-7) | ||
| 7.4 (d, J=8.8 Hz, 1H, H-8) | ||
| 2.8 (q, J=7.6 Hz, 2H, -CH₂CH₃) | ||
| 1.3 (t, J=7.6 Hz, 3H, -CH₂CH₃) | ||
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ||
| 189.0 (-CHO) | ||
| 177.0 (C-4) | ||
| 160.0 (C-2) | ||
| 155.0 (C-9) | ||
| 142.0 (C-6) | ||
| 135.0 (C-7) | ||
| 125.0 (C-5) | ||
| 124.0 (C-10) | ||
| 118.0 (C-8) | ||
| 115.0 (C-3) | ||
| 28.5 (-CH₂) | ||
| 15.0 (-CH₃) |
Note: The provided NMR data is a representative spectrum based on the structure and may vary slightly depending on the solvent and instrument used.
Conclusion
This application note provides a detailed and scalable four-step synthesis of this compound, starting from readily available ethylbenzene. The protocols are designed to be practical for a research laboratory setting, enabling the production of gram-scale quantities of the target compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chromone derivative for further investigation in various scientific disciplines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for 6-Ethyl-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3-formylchromone via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for the synthesis of this compound?
The Vilsmeier-Haack reaction is a powerful chemical process used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2] For the synthesis of this compound, this reaction is highly efficient as it allows for the direct, one-step conversion of the corresponding 6-ethyl-2-hydroxyacetophenone into the desired product.[3] This method is often preferred due to its typically high yields and the ready availability of the starting materials.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4] It is most commonly prepared in situ (in the reaction mixture) by the reaction of N,N-dimethylformamide (DMF) with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2][4] The preparation is an exothermic reaction and should be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.[5]
Q3: What is the general mechanism for the formation of this compound using the Vilsmeier-Haack reaction?
The reaction proceeds through a double formylation of the 6-ethyl-2-hydroxyacetophenone starting material. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.
Q4: What are the key safety precautions to consider during a Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a skin and respiratory irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be flame-dried or oven-dried to ensure anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Low Substrate Reactivity: The substrate may require more forcing conditions. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Product Decomposition: The product might be sensitive to the work-up conditions. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly. 2. For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or raising the reaction temperature.[5] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[5] 4. Perform the aqueous work-up at low temperatures and avoid overly acidic or basic conditions if the product is sensitive. |
| Formation of Multiple Products (Observed on TLC/NMR) | 1. Di-formylation: An excess of the Vilsmeier reagent can lead to the formation of di-formylated byproducts. 2. Side Reactions: The ethyl group or other positions on the chromone ring might undergo side reactions under harsh conditions. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[6] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[6] 2. Maintain a low reaction temperature (typically 0 °C to room temperature) to enhance selectivity.[6] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. An ice bath is recommended to manage the reaction temperature.[5] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Precipitation of Vilsmeier Reagent | The Vilsmeier reagent can sometimes precipitate from the reaction mixture, especially at low temperatures, hindering stirring and further reaction. | While this can be a normal observation, if it impedes the reaction, consider using a co-solvent such as anhydrous dichloromethane (DCM) or ensuring efficient mechanical stirring. |
| Chlorinated Byproducts | In some cases, chlorination of the aromatic ring can occur as a side reaction. | Running the reaction at the lowest effective temperature is crucial. If chlorination is a persistent issue, alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may be considered.[6] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Representative Optimization of Vilsmeier-Haack Reaction Conditions for a Substituted 2-Hydroxyacetophenone
| Entry | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1 : 3 : 1.5 | 0 → RT | 4 | 65 | Incomplete conversion |
| 2 | 1 : 3 : 1.5 | 60 | 4 | 85 | Good yield, minor impurities |
| 3 | 1 : 3 : 1.5 | 80 | 2 | 90 | High yield, clean reaction |
| 4 | 1 : 3 : 1.5 | 100 | 2 | 82 | Increased side products |
| 5 | 1 : 4 : 2 | 80 | 2 | 88 | No significant improvement |
| 6 | 1 : 2 : 1.2 | 80 | 2 | 75 | Lower yield |
Note: This table is illustrative. Actual results will vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Preparation of the Starting Material (6-Ethyl-2-hydroxyacetophenone)
A plausible synthetic route to the starting material, 6-ethyl-2-hydroxyacetophenone, involves the Fries rearrangement of 3-ethylphenyl acetate.
-
Acetylation of 3-ethylphenol: To a stirred solution of 3-ethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution), dry the organic layer, and remove the solvent under reduced pressure to obtain 3-ethylphenyl acetate.
-
Fries Rearrangement: To the 3-ethylphenyl acetate, add anhydrous aluminum chloride (AlCl₃, 1.5 - 2.5 eq) portion-wise at 0 °C. After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 120-160 °C) and maintain it for several hours. The progress of the rearrangement should be monitored by TLC. Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice-cold dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-ethyl-2-hydroxyacetophenone.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-ethyl-2-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, gradually raise the temperature to the optimized level (e.g., 80 °C, as determined from optimization studies) and stir for the required time (e.g., 2 hours).
-
Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. This will hydrolyze the intermediate iminium salt.
-
Isolation and Purification: The solid product that precipitates out is collected by vacuum filtration and washed thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.
Caption: Logical workflow for troubleshooting the Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of 6-Ethyl-3-formylchromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Ethyl-3-formylchromone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: The most common impurities include:
-
Unreacted Starting Material: 2-Hydroxy-4-ethylacetophenone.
-
Oxidation Product: 6-Ethyl-4-oxo-4H-chromene-3-carboxylic acid, formed by air oxidation of the aldehyde.[1]
-
Polymeric Materials: Dark, resinous materials can sometimes be formed during the Vilsmeier-Haack reaction.[2]
-
Residual Solvents: Such as N,N-dimethylformamide (DMF) from the reaction.
Q2: My crude this compound is a dark, oily residue. Can it still be purified?
A2: Yes, this is a common issue. Dark, resinous materials can be byproducts of the Vilsmeier-Haack reaction.[2] A multi-step purification approach is recommended. Start with column chromatography to separate the target compound from baseline impurities and colored materials, followed by recrystallization to obtain a pure, crystalline solid.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on procedures for similar 3-formylchromones, ethanol is a suitable solvent for recrystallization.[2] Other solvent systems to consider for moderately polar compounds include mixed solvent systems like ethyl acetate/hexanes or acetone/hexanes.[3][4]
Q4: How can I remove the corresponding carboxylic acid impurity?
A4: The carboxylic acid impurity (6-Ethyl-4-oxo-4H-chromene-3-carboxylic acid) is acidic and can often be removed by dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base, such as a 10% sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. For instance, if using toluene, consider trying ethyl acetate. |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | First, purify the crude product by column chromatography to remove the bulk of impurities. | |
| Failure to Crystallize | The solution is too dilute. | Slowly evaporate some of the solvent to increase the concentration and try cooling again. |
| The chosen solvent is not ideal. | Try a different solvent or a co-solvent system (e.g., dissolve in a minimal amount of hot ethyl acetate and slowly add hexanes until cloudy).[3] | |
| Nucleation is not occurring. | Try scratching the inside of the flask at the solution's surface with a glass rod or add a seed crystal of pure this compound. | |
| Low Recovery | Too much solvent was used during dissolution. | Evaporate some of the solvent and attempt to recrystallize again. |
| Crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf of 0.25-0.35 for this compound.[5] A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation. |
| Column overloading. | The amount of crude material should typically be 1-5% of the mass of the silica gel. Reduce the sample load. | |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system). |
| Compound Does Not Elute (Low or Zero Rf) | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Compound may have decomposed on the silica gel. | While less common for this compound, if suspected, deactivate the silica gel with a small amount of triethylamine (0.1-1%) in the mobile phase, or consider using a different stationary phase like alumina.[6] | |
| Tailing Peaks | Compound is interacting too strongly with the stationary phase. | Add a small amount of a slightly more polar solvent or a modifier to the eluent. For acidic impurities, a trace of acetic acid can sometimes help, though this is less likely to be needed for the target compound itself. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying crude this compound on a gram scale using flash column chromatography on silica gel.
-
Solvent System Selection:
-
Using TLC, determine a suitable eluent system. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.[5]
-
-
Column Packing:
-
Prepare a silica gel slurry in the chosen eluent (the least polar mixture if using a gradient) and pack a chromatography column.
-
Allow the silica to settle, ensuring a flat, undisturbed surface. A thin layer of sand on top can protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If the separation between the product and impurities is large, an isocratic elution (constant solvent composition) can be used.
-
If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the solvent) may be necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is based on documented procedures for similar 3-formylchromones.[2]
-
Dissolution:
-
Transfer the crude or column-purified this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Protocol 3: Purification by Preparative HPLC
For very high purity requirements, preparative HPLC is a suitable method.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is common for chromone derivatives.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).
-
-
Scale-Up to Preparative System:
-
Column: Use a preparative C18 column with the same stationary phase but larger dimensions (e.g., 250 mm x 20 mm).
-
Flow Rate and Gradient: Adjust the flow rate and gradient profile according to the larger column dimensions to maintain the separation achieved at the analytical scale.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[7]
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Collect fractions corresponding to the peak of this compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) via rotary evaporation.
-
The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.
-
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
"common side reactions in the synthesis of 3-formylchromones"
Technical Support Center: Synthesis of 3-Formylchromones
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and answers to frequently asked questions regarding common side reactions and challenges encountered during the synthesis of 3-formylchromones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-formylchromones, and what is its general mechanism?
The most prevalent and suitable method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction, starting from substituted 2-hydroxyacetophenones.[1][2] The reaction mechanism involves the following key steps:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4][5][6]
-
Double Formylation and Cyclization: The reaction with 2-hydroxyacetophenones proceeds via a double formylation.[1][2] The Vilsmeier reagent attacks the electron-rich aromatic ring, leading to the formation of an intermediate that undergoes cyclization and dehydration to yield the final 3-formylchromone structure.
Q2: My Vilsmeier-Haack reaction resulted in a dark, tar-like crude product. What causes this, and is the product salvageable?
The formation of dark, resinous, or tar-like materials is a common issue in Vilsmeier-Haack reactions.[7] This is often due to polymerization or decomposition of starting materials or intermediates under the acidic and thermal conditions of the reaction.
Yes, it is often possible to salvage the desired product. Purification can typically be achieved first through column chromatography to separate the product from baseline impurities and polymeric material, followed by recrystallization to obtain a pure, crystalline 3-formylchromone.[7]
Q3: The yield of my 3-formylchromone is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[5][6] If the starting 2-hydroxyacetophenone has strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated, hindering the electrophilic substitution and potentially causing the reaction to fail or become complex.[8]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or an inadequate amount of the Vilsmeier reagent.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (especially DMF) or glassware will quench the reagent, reducing its effective concentration and lowering the yield.
-
Side Reactions: Competing side reactions, such as polymerization, can consume the starting material and reduce the yield of the desired product.
Q4: My post-reaction TLC shows multiple spots in addition to the product. What are these byproducts?
Besides the target 3-formylchromone, other spots on a TLC plate could represent:
-
Unreacted 2-hydroxyacetophenone: If the reaction is incomplete, the starting material will remain.
-
Partially Formylated Intermediates: The reaction proceeds through a double formylation; it is possible for incompletely cyclized or mono-formylated intermediates to be present in the crude mixture.
-
Ring-Opened Products: The γ-pyrone ring in the chromone structure is susceptible to nucleophilic attack, which can lead to ring-opening.[9][10] While this is more common in subsequent reactions, harsh work-up conditions (e.g., strong bases) could potentially cause the formation of such byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 3-formylchromones, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient amount of Vilsmeier reagent. 3. Starting acetophenone is deactivated by strong electron-withdrawing groups.[8] 4. Reaction time is too short or temperature is too low. | 1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is oven-dried. 2. Increase the molar equivalents of DMF and POCl₃ relative to the substrate. 3. The Vilsmeier-Haack reaction may not be suitable for highly deactivated substrates. Consider alternative synthetic routes. 4. Increase reaction time and/or temperature. Monitor the reaction progress using TLC. |
| Formation of Dark Tar / Polymeric Material | 1. Reaction temperature is too high. 2. Extended reaction time leading to decomposition. 3. High concentration of reactants. | 1. Maintain careful temperature control, especially during the exothermic addition of POCl₃. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. 3. Perform the reaction in a more dilute solution. |
| Difficult Purification by Column Chromatography | 1. Product streaks or fails to elute from the column. 2. Co-elution of impurities with the product. | 1. The aldehyde group may be interacting strongly with acidic silica gel.[7] Consider deactivating the silica gel with a small amount of triethylamine in the eluent. 2. Optimize the solvent system using TLC to achieve better separation (Rf of product should be ~0.2-0.3).[7] Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal formation.[7] 2. Inappropriate recrystallization solvent. 3. Solution is not sufficiently saturated. 4. Cooling rate is too fast. | 1. First, purify the crude product by column chromatography to remove impurities. 2. Perform a solvent screen to find a suitable recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold). Ethanol is often a good starting point.[7] 3. Use a minimal amount of hot solvent to dissolve the compound.[7] 4. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal growth.[7] |
Visualization of Synthesis Pathway
The following diagram illustrates the general workflow for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction and highlights potential side reactions and pitfalls.
Caption: Vilsmeier-Haack synthesis of 3-formylchromone and common side reactions.
Experimental Protocol: General Synthesis of a 3-Formylchromone
This protocol provides a general methodology for the synthesis of a 3-formylchromone from a substituted 2-hydroxyacetophenone using the Vilsmeier-Haack reaction.[11]
Materials:
-
Substituted 2-hydroxyacetophenone (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.5 - 3.0 eq)
-
Ice-cold water
-
Crushed ice
-
Ethanol (for recrystallization)
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (e.g., 10 mL per 0.01 mol of substrate). Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (2.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the resulting mixture at room temperature for 30-60 minutes. The solution should become a pale yellow or pinkish thick mass.
-
Reaction with Acetophenone: Dissolve the substituted 2-hydroxyacetophenone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent while maintaining cooling in an ice bath.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or heat gently (e.g., 40-60 °C) for a few hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and cold water with stirring.
-
A solid precipitate should form. If the solution is acidic, neutralize it carefully with a suitable base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until it is neutral or slightly basic.
-
Stir the mixture for 30 minutes, then collect the crude solid product by vacuum filtration.
-
Wash the solid thoroughly with water and allow it to air dry.
Purification:
-
Column Chromatography: If the crude product is highly impure or contains tar-like material, first purify it by silica gel column chromatography. A suitable eluent is typically a mixture of hexane and ethyl acetate, determined by TLC analysis.[7]
-
Recrystallization: Dissolve the crude or column-purified solid in a minimal amount of hot ethanol.[7] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. asianpubs.org [asianpubs.org]
"troubleshooting low yield in 6-Ethyl-3-formylchromone synthesis"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3-formylchromone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is crucial for the reaction. Ensure that the POCl₃ is added slowly to chilled DMF (0-5°C) and allowed to stir for a sufficient time (typically 30-60 minutes) to ensure complete formation before adding the 6-ethyl-2-hydroxyacetophenone. |
| Poor Quality of Reagents | Use freshly distilled or high-purity POCl₃ and anhydrous DMF. Moisture can quench the Vilsmeier reagent and inhibit the reaction. 6-ethyl-2-hydroxyacetophenone should also be pure. |
| Insufficient Reaction Temperature or Time | While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the acetophenone derivative may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to low yields. Typically, a slight excess of the Vilsmeier reagent is used. A molar ratio of 1:1.5 to 1:2 of 6-ethyl-2-hydroxyacetophenone to the Vilsmeier reagent is a good starting point. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Over-formylation | The use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of di-formylated or other over-formylated byproducts. Carefully control the stoichiometry of the Vilsmeier reagent and monitor the reaction closely by TLC to quench it upon completion. |
| Chlorinated Byproducts | Residual POCl₃ can sometimes lead to the formation of chlorinated impurities. Ensure the reaction work-up is performed promptly and efficiently to hydrolyze any remaining reactive chlorine species. |
| Polymerization/Decomposition | High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of dark, resinous materials. Optimize the reaction temperature and time based on TLC monitoring. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Oily Product Instead of Solid | Rapid cooling during recrystallization can cause the product to "oil out." Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. |
| Co-elution of Impurities during Column Chromatography | The chosen solvent system may not be optimal for separating the product from impurities. Use TLC to screen various solvent systems (e.g., different ratios of ethyl acetate and hexanes) to find one that provides good separation between the product and impurity spots. |
| Product Streaking on TLC Plate | The compound may be too polar for the chosen eluent system, or the sample may be overloaded on the TLC plate. Try a more polar eluent system or spot a more dilute sample. The acidity of the silica gel can also sometimes cause streaking with aldehydes; adding a small amount of triethylamine to the eluent can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 6-ethyl-2-hydroxyacetophenone is typically achieved through a Vilsmeier-Haack reaction. The reaction involves the formylation of the active methylene group of the acetophenone and subsequent cyclization.
Q2: What is a typical yield for the synthesis of 3-formylchromones?
Yields for the Vilsmeier-Haack synthesis of substituted 3-formylchromones are generally reported to be good to excellent, often in the range of 70-90%.[1] However, the specific yield for this compound can vary depending on the reaction conditions and purity of the starting materials.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (6-ethyl-2-hydroxyacetophenone) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What are the key safety precautions to take during this synthesis?
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction of POCl₃ with DMF is exothermic and should be performed with cooling.
Q5: What is the best method for purifying the crude this compound?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol.[2] If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[3]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure based on established methods for the synthesis of substituted 3-formylchromones.[1][2]
Materials:
-
6-ethyl-2-hydroxyacetophenone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3-4 equivalents).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add POCl₃ (1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 6-ethyl-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 6-ethyl-2-hydroxyacetophenone dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
A solid precipitate should form. If not, the product may be extracted with a suitable organic solvent like dichloromethane.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry.
-
If the product is extracted, separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Quantitative Data
The following table summarizes typical yields for the synthesis of various substituted 3-formylchromones via the Vilsmeier-Haack reaction, providing a general expectation for the synthesis of this compound.
| Substituent (R) on 2-Hydroxyacetophenone | Yield (%) | Reference |
| 6-Chloro | 71 | [2] |
| 6-Methyl | 73 | [2] |
| 6-Nitro | - | [2] |
| 8-Bromo-6-chloro | 65 | [2] |
| 8-Bromo-6-methyl | 66 | [2] |
| 7-Hydroxy-8-bromo | 74 | [2] |
Note: The yields are for analogous compounds and may vary for this compound.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Relationship between Reaction Parameters and Outcome
Caption: Influence of key reaction parameters on the synthesis outcome.
References
"byproduct identification in 6-Ethyl-3-formylchromone production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This one-step process involves the formylation of 4-ethyl-2-hydroxyacetophenone using a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This method is favored for its high efficiency and generally good to excellent yields, often in the range of 80-90%.[2]
Q2: What are the potential side reactions and byproducts I should be aware of during the Vilsmeier-Haack synthesis of this compound?
A2: While the Vilsmeier-Haack reaction is generally efficient, several side reactions can lead to the formation of byproducts. These can include incomplete cyclization of the intermediate, formation of acetals or imines during workup, and product decomposition at elevated temperatures.[3] The specific byproducts can vary depending on the reaction conditions and the purity of the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting material (4-ethyl-2-hydroxyacetophenone) and the formation of the desired product, this compound.
Q4: What are the critical safety precautions for the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The workup, which often involves quenching with ice water, should be performed slowly and carefully to control the exothermic reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture, especially as it may become viscous.[4] - Increase the reaction time and continue to monitor by TLC until the starting material is fully consumed. - Consider a modest increase in reaction temperature, but not exceeding 50-60°C to avoid product decomposition.[3] |
| Degradation of product | - Maintain strict temperature control, especially during the addition of POCl₃ and during the reaction itself. Overheating can lead to the formation of dark, tarry residues.[3] - Ensure the workup is performed promptly once the reaction is complete to minimize exposure of the product to harsh conditions. |
| Suboptimal stoichiometry | - The molar ratio of DMF and POCl₃ to the starting acetophenone is crucial. An excess of the Vilsmeier reagent is typically used, but a large excess may lead to side reactions. A common ratio is approximately 2.5 equivalents of POCl₃ relative to the acetophenone.[5] |
| Moisture contamination | - Use anhydrous DMF and ensure all glassware is thoroughly dried before use. The Vilsmeier reagent is highly sensitive to moisture. |
Issue 2: Presence of Significant Impurities in the Product
Identification and Mitigation of Common Byproducts
| Potential Byproduct | Identification | Mitigation Strategies |
| Unreacted 4-ethyl-2-hydroxyacetophenone | Detected by TLC and NMR (absence of the aldehyde proton and characteristic chromone signals). | - Ensure sufficient reaction time and optimal temperature. - Use an adequate excess of the Vilsmeier reagent. |
| Incompletely cyclized intermediate (e.g., 3-(dimethylamino)-1-(4-ethyl-2-hydroxyphenyl)prop-2-en-1-one) | May be identified by MS and NMR, showing signals for the dimethylamino group and the propenone backbone. | - Ensure acidic workup conditions to facilitate cyclization. - A brief period of heating during workup (e.g., in acidic aqueous solution) can promote ring closure. |
| Acetal byproduct (from alcoholic workup solvent) | NMR will show characteristic signals for the acetal group (e.g., ethoxy signals if ethanol is used for recrystallization).[3] | - Avoid using alcohols as the primary solvent for workup or initial purification if acetal formation is a concern. - If recrystallization from an alcohol is necessary, perform it on a relatively pure product and minimize heating time. |
| Imines (from reaction with primary amines) | Can be formed if the reaction mixture is contaminated with or worked up with primary amines. Identified by NMR and IR spectroscopy.[3] | - Ensure the use of pure solvents and reagents. - Avoid exposure to amine-based reagents during workup and purification. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Temperature | Room Temperature | 50°C | 80°C |
| Typical Yield | Moderate | High (often optimal) | Decreased |
| Purity | High | High | Lower (due to decomposition)[3] |
| POCl₃:Substrate Ratio | 1.5 : 1 | 2.5 : 1 | 4 : 1 |
| Typical Yield | Lower | High (often optimal)[5] | May decrease due to side reactions |
| Purity | High | High | May be lower |
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Synthesis of this compound
Materials:
-
4-ethyl-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (e.g., 6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add POCl₃ (e.g., 2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.[2]
-
After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50°C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.[6]
-
Cool the mixture back down in an ice bath.
-
Add 4-ethyl-2-hydroxyacetophenone (e.g., 0.01 mol) portion-wise to the stirred Vilsmeier reagent. The mixture will likely become a thick mass.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound.[5]
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is suitable for determining the purity of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) can effectively separate the product from potential byproducts. Detection is typically performed using a UV detector at a wavelength where the chromone core absorbs strongly (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identification of impurities. Key signals for this compound include the aldehyde proton (around 10 ppm), the chromone protons, and the ethyl group signals. Impurities can be identified by the presence of unexpected signals.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to help identify the structures of byproducts, especially when coupled with a separation technique like GC or HPLC.
Visualizations
Caption: Synthetic pathway for this compound production.
Caption: Troubleshooting workflow for byproduct identification.
Caption: Relationship between reaction conditions and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. asianpubs.org [asianpubs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
"improving the regioselectivity of reactions with 6-Ethyl-3-formylchromone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 6-Ethyl-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence regioselectivity?
A1: this compound possesses three main electrophilic centers that are susceptible to nucleophilic attack: the C2 and C4 positions of the pyrone ring, and the carbon atom of the formyl group at the C3 position.[1][2] The regioselectivity of a reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles may favor attack at the C2 position, often leading to the opening of the pyrone ring.[2][3] The formyl group is a primary site for condensation reactions with active methylene compounds.[2][3]
Q2: How does the 6-ethyl substituent affect the reactivity of the chromone core?
A2: The 6-ethyl group is an electron-donating group. Such substituents can decrease the overall electrophilicity of the chromone ring system.[4][5] This may result in lower reaction rates or require slightly harsher reaction conditions compared to unsubstituted or electron-withdrawn 3-formylchromones.[4][5] However, its electronic effect is generally moderate and may not drastically alter the fundamental reaction pathways.
Q3: What are the common reaction types for this compound?
A3: Common reactions include:
-
Knoevenagel Condensation: With active methylene compounds, leading to the formation of a new carbon-carbon double bond at the formyl group.[2]
-
Michael Addition: Nucleophiles can add to the C2-C3 double bond. This is often followed by subsequent reactions.
-
Domino Reactions: A series of intramolecular reactions that can be initiated by a single event, leading to the formation of complex heterocyclic systems.[4][5]
-
Cycloaddition Reactions: The conjugated system can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to form fused ring systems.[6][7]
-
Reactions with Amines: Primary and secondary amines can react at the formyl group or at the C2 position, sometimes leading to ring opening and rearrangement products.[1]
Q4: How can I control the regioselectivity of a reaction with this compound?
A4: Controlling regioselectivity involves the careful selection of:
-
Nucleophile: The "hardness" or "softness" of the nucleophile can direct it to different electrophilic sites.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.[1][8]
-
Catalyst: The use of acid, base, or metal catalysts can selectively activate certain reaction sites.[9]
-
Temperature: Varying the reaction temperature can favor one kinetic or thermodynamic product over another.
Troubleshooting Guides
Problem 1: Low yield of the desired regioisomer.
-
Possible Cause: Unfavorable reaction kinetics or thermodynamics.
-
Troubleshooting Steps:
-
Vary the Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
Change the Solvent: Experiment with a range of solvents with different polarities (e.g., from non-polar toluene to polar DMF). The solvent can stabilize charged intermediates, influencing the reaction pathway.[1]
-
Screen Catalysts: For reactions involving nucleophilic addition, test both acid (e.g., p-TsOH) and base (e.g., piperidine, DBU) catalysts. For certain cycloadditions, Lewis acids may be effective.[9]
-
Modify the Nucleophile: If possible, alter the electronic properties of the nucleophile. A bulkier nucleophile may favor attack at a less sterically hindered site.
-
Problem 2: Formation of multiple products, including ring-opened byproducts.
-
Possible Cause: The nucleophile is too reactive or the reaction conditions are too harsh, leading to an attack on the C2 position and subsequent opening of the pyrone ring.[2]
-
Troubleshooting Steps:
-
Use a Milder Base/Catalyst: If using a strong base, switch to a milder one (e.g., from NaOH to K₂CO₃ or an organic base).
-
Lower the Reaction Temperature: Ring-opening is often more prevalent at higher temperatures.
-
Protect the Formyl Group: In multi-step syntheses, consider protecting the highly reactive formyl group as an acetal, performing the desired reaction on the chromone core, and then deprotecting it.
-
Control Stoichiometry: An excess of the nucleophile can sometimes promote side reactions.[1]
-
Problem 3: The reaction is not proceeding to completion.
-
Possible Cause: Insufficient activation of the electrophile or deactivation due to the electron-donating 6-ethyl group.[4][5]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the amount of catalyst used.
-
Increase Temperature: While being mindful of side reactions, a moderate increase in temperature can overcome the activation energy barrier.
-
Use Microwave Irradiation: This technique can sometimes accelerate reactions and improve yields, particularly for condensations.[2]
-
Confirm Reagent Purity: Ensure that the starting materials and solvent are pure and dry, as impurities can inhibit the reaction.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Outcome of Reactions with Substituted 3-Formylchromones
| Parameter | Variation | General Effect on Regioselectivity and Yield | Reference(s) |
| Substituent on Chromone | Electron-donating (e.g., -CH₃, -OCH₃) | Decreases electrophilicity, potentially leading to lower yields. | [4][5] |
| Electron-withdrawing (e.g., -Cl, -NO₂) | Increases electrophilicity, often resulting in higher yields. | [4][5] | |
| Nucleophile | Active Methylene Compounds (e.g., malononitrile) | Primarily Knoevenagel condensation at the formyl group. | [2] |
| Secondary Amines (e.g., morpholine) | Can lead to Michael addition and subsequent ring-opening. | [1] | |
| 1,3-Dipoles | [3+2] cycloaddition across the C2-C3 double bond. | [6][10] | |
| Solvent | Methanol vs. Ethanol with secondary amines | Can drastically change the reaction pathway, leading to different products (e.g., 2-alkoxy-3-methylenechroman-4-ones vs. enaminoketones). | [1] |
| Catalyst | Base (e.g., DBU, piperidine) | Promotes condensation and Michael addition reactions. | [2][5] |
| Acid (e.g., p-TsOH, Lewis Acids) | Can catalyze cycloaddition and acetal formation. | [11] |
Experimental Protocols
Key Experiment: Knoevenagel Condensation of this compound with Malononitrile
This protocol is a representative procedure for a common reaction type and should be optimized for specific research needs.
Objective: To synthesize (E)-2-((6-ethyl-4-oxo-4H-chromen-3-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 mmol, 202.2 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (catalytic amount, ~0.05 mmol, 5 µL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (for neutralization)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.
-
Add malononitrile to the solution and stir until it dissolves.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Upon completion (typically 1-3 hours, indicated by the disappearance of the starting material), cool the mixture in an ice bath to facilitate precipitation.
-
If precipitation is slow, add a few drops of glacial acetic acid to neutralize the catalyst.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
Caption: Electrophilic sites on this compound.
Caption: Experimental workflow for reaction optimization.
Caption: Key factors influencing reaction regioselectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
"stability of 6-Ethyl-3-formylchromone under different reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Ethyl-3-formylchromone for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of nucleophiles. The 3-formylchromone core is known to be susceptible to nucleophilic attack, which can lead to the opening of the γ-pyrone ring.[1] It is also recognized that 3-formylchromones can be sensitive to temperature and solvent conditions.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Photostability is a critical parameter for chromone derivatives. Exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to handle and store this compound in amber vials or otherwise protected from light to prevent the formation of photoproducts. Forced degradation studies under controlled light conditions are necessary to fully characterize its photostability profile.
Q4: What is the expected thermal stability of this compound?
A4: While specific thermal decomposition data for this compound is not available, some 3-formylchromone derivatives have been noted to be sensitive to heat.[2] Elevated temperatures can accelerate degradation reactions. It is advisable to store the compound at controlled room temperature or as recommended by the supplier and to be cautious during experimental procedures that involve heating.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in solution. | Inappropriate pH: The solution may be too acidic or basic. | - Measure and adjust the pH of the solution to a neutral range (pH 6-8) using appropriate buffers. - Perform pilot stability studies at different pH values to determine the optimal pH range for your experiment. |
| Presence of nucleophiles: The solvent or other reagents in the mixture may be acting as nucleophiles (e.g., alcohols, amines). | - If possible, switch to a non-nucleophilic solvent. - Be mindful of the reactivity of other components in the reaction mixture. The 3-formylchromone scaffold is known to react with a variety of nucleophiles.[1] | |
| Exposure to light: The sample may have been exposed to ambient or UV light. | - Handle the compound and its solutions under amber or red light. - Store samples in amber vials or wrap containers in aluminum foil. | |
| Formation of unknown impurities during a reaction. | Thermal degradation: The reaction temperature may be too high. | - Attempt the reaction at a lower temperature. - Monitor the reaction progress closely to avoid prolonged heating. |
| Photodegradation: The reaction mixture was exposed to light. | - Protect the reaction vessel from light by wrapping it in aluminum foil. | |
| Reaction with solvent or impurities: The solvent may not be inert, or impurities in the starting materials could be reacting. | - Use high-purity, dry, and inert solvents. - Ensure the purity of all starting materials before use. | |
| Inconsistent analytical results (e.g., HPLC peak area). | Sample degradation during analysis: The compound may be degrading in the analytical mobile phase or on the column. | - Check the pH of the mobile phase and adjust if necessary. - Reduce the analysis time if possible. - Evaluate the stability of the sample in the autosampler over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of, for example, 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of, for example, 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of, for example, 100 µg/mL.
3. Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 40 °C, 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
4. Sampling and Neutralization:
-
At each time point, withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
5. Analysis:
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.
-
Characterize any significant degradation products using techniques like LC-MS or NMR.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Sample Preparation:
-
Prepare samples of this compound as a solid and in solution (e.g., in a neutral, non-reactive solvent).
-
Place the samples in chemically inert, transparent containers.
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil.
2. Light Exposure:
-
Expose the samples to a light source that produces a combination of visible and UV light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control samples alongside the exposed samples.
3. Analysis:
-
After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.
-
Compare the chromatograms to determine the extent of photodegradation.
-
Identify major degradation products using appropriate analytical techniques.
Potential Degradation Pathway
The primary degradation pathway for 3-formylchromones under hydrolytic conditions is expected to involve nucleophilic attack at the C2 position of the γ-pyrone ring, leading to ring opening.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Ethyl-3-formylchromone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3-formylchromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and work-up procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent due to impure DMF or POCl₃.- Reaction temperature too low. | - Ensure the use of anhydrous DMF and fresh POCl₃.[1]- Maintain the reaction temperature as specified in the protocol, typically between 0°C and room temperature.[2] |
| Formation of a Dark, Tar-Like Crude Product | - This is a common occurrence in Vilsmeier-Haack reactions.[3] | - Proceed with purification. Column chromatography can be effective in removing baseline impurities, followed by recrystallization to obtain a pure product.[3] |
| Low Yield of Crystalline Product After Recrystallization | - Inappropriate solvent choice (product is too soluble).- Excessive solvent used.- Rapid cooling leading to oiling out or amorphous solid.- Presence of impurities inhibiting crystallization. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or ethyl acetate/n-hexane are common choices.[3][4]- Use a minimal amount of hot solvent to dissolve the crude product.[3][5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- If impurities are suspected, consider a preliminary purification by column chromatography.[3] |
| Product Fails to Elute or Elutes Slowly During Column Chromatography | - Eluent polarity is too low.- Strong adsorption of the aldehyde group to the acidic silica gel. | - Gradually increase the polarity of the eluent system. A common starting point is a mixture of hexanes and ethyl acetate.[3]- A small amount of a more polar solvent, like methanol, can be added to the eluent. Alternatively, a different stationary phase, such as alumina, could be considered. |
| Co-elution of Impurities During Column Chromatography | - Inadequate solvent system.- Poorly packed column.- Overloading the column with crude material. | - Select a solvent system that provides good separation of the product and impurities on a TLC plate (aim for an Rf value of 0.2-0.3 for the product).[3]- Ensure the column is packed uniformly to avoid channeling.- Load a reasonable amount of crude product relative to the column size. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for the synthesis of 3-formylchromones, including the 6-ethyl derivative, is the Vilsmeier-Haack reaction.[5][6] This one-step synthesis utilizes a substituted 2-hydroxyacetophenone (in this case, 2-hydroxy-5-ethylacetophenone) and a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This method is favored for its high efficiency and generally good to excellent yields, often in the range of 80-90%.[5][6]
Q2: My Vilsmeier-Haack reaction mixture has turned into a thick, pinkish mass. Is this normal?
A2: Yes, it is quite common for the reaction mixture to become a thick mass, sometimes with a pinkish hue, during the synthesis of 3-formylchromones.[7] This is an indication that the reaction is proceeding. The mixture is typically stirred overnight at room temperature before being worked up.[5][7]
Q3: What is the standard work-up procedure for the Vilsmeier-Haack synthesis of 3-formylchromones?
A3: The standard work-up involves carefully pouring the reaction mixture into a beaker of crushed ice with vigorous stirring to decompose the reaction complex.[5] This will cause the solid product to precipitate. The precipitate is then collected by vacuum filtration and washed thoroughly with cold water.[5]
Q4: What is a suitable recrystallization solvent for purifying this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of 3-formylchromones.[5][7] Another reported solvent system for the crystallization of a similar compound is ethyl acetate/n-hexane.[4] The key is to use a minimal amount of the hot solvent to ensure good recovery upon cooling.[3]
Q5: How can I monitor the progress of the Vilsmeier-Haack reaction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting material (2-hydroxy-5-ethylacetophenone) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. A suitable eluent for the TLC would be a mixture of ethyl acetate and cyclohexane or hexane.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure adapted from the synthesis of substituted 3-formylchromones.[5][7]
Reagents and Materials:
-
2-hydroxy-5-ethylacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Cold water
-
Ethanol (for recrystallization)
-
Three-necked flask equipped with a dropping funnel and a calcium chloride guard tube
-
Ice-water bath
-
Magnetic stirrer
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask, place anhydrous DMF (~6.0 mL). Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add POCl₃ (~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[5]
-
After the addition is complete, stir the mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure the complete formation of the Vilsmeier reagent.[5]
-
Reaction with Substrate: Cool the mixture back down in an ice-water bath.
-
Add 2-hydroxy-5-ethylacetophenone (~0.01 mol) dissolved in a minimal amount of DMF portion-wise with vigorous stirring.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture may become a thick mass.[5][7]
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring.[5]
-
A solid precipitate will form. Continue stirring for approximately 1-2 hours.[5]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[5]
-
Purification: Dry the crude solid product. Recrystallize the product from ethanol to obtain pure this compound.[5][7]
-
Characterize the final product using appropriate analytical techniques (e.g., M.P., IR, NMR).
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of a moderately polar organic compound and may be necessary if recrystallization alone does not yield a pure product.[3]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
TLC plates and chamber
-
Glass column
-
Collection flasks/test tubes
Procedure:
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate flasks or test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table summarizes the available physical properties of this compound and a related compound for comparison.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Assay |
| This compound | C₁₂H₁₀O₃ | 202.21 | 108-110 | 98% |
| 6-Methyl-3-formylchromone | C₁₁H₈O₃ | 188.18 | 173[7] | - |
| 6-Chloro-3-formylchromone | C₁₀H₅ClO₃ | 208.60 | 168[7] | - |
Visualizations
References
"preventing decomposition of 3-formylchromones during synthesis"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-formylchromones. It addresses common challenges, particularly the prevention of decomposition, to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-formylchromones, and what are its main challenges?
A1: The most prevalent and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction of substituted 2-hydroxyacetophenones.[1] This one-step synthesis typically provides good to excellent yields (often in the 80-90% range).[2][3] The primary challenges include preventing decomposition of the product under the reaction conditions and managing potential side reactions that can lead to impurities and lower yields. Careful control of temperature and moisture is crucial for a successful synthesis.
Q2: What are the likely causes of decomposition of 3-formylchromones during synthesis?
A2: Decomposition of 3-formylchromones can be attributed to several factors:
-
Thermal Instability: 3-Formylchromones can be sensitive to high temperatures. In some related reactions, decomposition has been observed at temperatures above 40–50 °C.[4]
-
Harsh pH Conditions: Both strong acids and bases can catalyze the degradation of the chromone ring.[5] The Vilsmeier-Haack reaction is conducted under acidic conditions, which can potentially lead to side reactions if not properly controlled.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence, leading to an incomplete reaction and lower yields.[2]
Q3: What are the common byproducts in 3-formylchromone synthesis?
A3: While the Vilsmeier-Haack reaction is generally clean, potential byproducts can arise from incomplete reactions or side reactions of the starting materials. In the synthesis of related chromone structures, the formation of regioisomeric coumarins has been reported as a potential byproduct.[6] Additionally, unreacted starting materials and intermediates from incomplete formylation or cyclization can also be present as impurities.
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a cold, dilute basic solution (e.g., sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the 2-hydroxyacetophenone starting material and the appearance of the 3-formylchromone product spot will indicate the reaction's progression.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-formylchromones, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Decomposition: The product may be degrading under the reaction conditions. | 1. Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0–5 °C) and use it immediately. 2. Monitor the reaction by TLC to ensure the consumption of the starting material. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary, but be mindful of potential product decomposition. 3. Maintain the recommended temperature throughout the reaction and work-up. Avoid excessive heating. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and the formation of complex, insoluble byproducts. 2. Presence of Impurities in Starting Materials: Impurities in the 2-hydroxyacetophenone can lead to side reactions. | 1. Strictly control the temperature during the addition of POCl₃ and throughout the reaction. 2. Ensure the purity of the starting materials before beginning the synthesis. |
| Difficulty in Isolating the Product | 1. Incomplete Precipitation During Work-up: The product may be partially soluble in the aqueous work-up solution. 2. Formation of an Oily Product: The product may not crystallize readily. | 1. Ensure the reaction mixture is poured into a sufficient amount of crushed ice to ensure complete precipitation. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. If the product remains oily, it may require purification by column chromatography. |
| Product is Impure After Initial Isolation | 1. Presence of Unreacted Starting Materials or Byproducts: Incomplete reaction or side reactions. 2. Inefficient Purification: The chosen purification method may not be optimal. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. |
Data Presentation
The yield of substituted 3-formylchromones can vary depending on the nature and position of the substituents on the 2-hydroxyacetophenone starting material. The following table summarizes the yields of various 3-formylchromone derivatives synthesized via the Vilsmeier-Haack reaction as reported in the literature.[7]
| Substituent(s) on Chromone Ring | Yield (%) |
| 6-Chloro | 71 |
| 6-Chloro-8-nitro | 67 |
| 6-Chloro-8-bromo | 65 |
| 6-Methyl | 73 |
| 6-Methyl-8-nitro | 69 |
| 6-Methyl-8-bromo | 66 |
| 6-Nitro | - |
| 6,8-Dinitro | 68 |
| 8-Nitro | 64 |
| 8-Bromo | 69 |
| 7-Methoxy | 72 |
| 7-Methoxy-8-nitro | 68 |
| 7-Methoxy-8-bromo | 70 |
| 7-Hydroxy | 71 |
| 7-Hydroxy-8-bromo | 74 |
Experimental Protocols
General Protocol for the Synthesis of Substituted 3-Formylchromones via the Vilsmeier-Haack Reaction[3][7]
This protocol describes a general procedure for the synthesis of substituted 3-formylchromones from the corresponding 2-hydroxyacetophenones.
1. Reagent Preparation (Vilsmeier Reagent):
- In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
- Cool the flask in an ice-water bath with continuous stirring.
- Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
- After the addition is complete, stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
2. Reaction with Substrate:
- To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.
- Once the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
3. Work-up and Isolation:
- Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the intermediate complex.
- A solid precipitate will form. Continue stirring for approximately 1-2 hours.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
4. Purification:
- Dry the crude solid product.
- Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.
- Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low yields in 3-formylchromone synthesis.
Vilsmeier-Haack Reaction Pathway and Potential Decomposition
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 5. Oxidative Ring-Opening Transformation of 5-Acyl-4-pyrones as an Approach for the Tunable Synthesis of Hydroxylated Pyrones and Furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Catalyst Selection for Optimizing Reactions of 6-Ethyl-3-formylchromone: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 6-Ethyl-3-formylchromone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile precursor used in various reactions. Due to its structure with multiple electrophilic sites, it readily participates in condensations and multicomponent reactions.[1] Common reactions include:
-
Knoevenagel Condensation: Reaction with active methylene compounds.[1][2]
-
Three-Component Reactions (e.g., Kabachnik-Fields): Condensation with amines and phosphites or phosphine oxides.[3][4]
-
Reactions with Amines: Formation of imines or enamines, which can sometimes be followed by ring-opening of the chromone.[5][6]
-
Claisen-Schmidt Condensation: Reaction with acetophenones, typically under acidic catalysis.[2]
-
Wittig Reaction: To introduce a double bond at the formyl group position.
Q2: Is a catalyst always necessary for reactions with this compound?
A2: Not always. Several reactions involving 3-formylchromone derivatives can proceed efficiently without a catalyst. For example, a catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides via a three-component reaction at ambient temperature.[3] However, in many cases, catalysts are employed to improve reaction rates and yields. The choice between a catalyzed and a catalyst-free system often depends on the specific substrates and desired product.
Q3: What is the role of the solvent in these reactions?
A3: The solvent can play a crucial role in determining the reaction outcome and product selectivity. For instance, in reactions of 3-formylchromones with 2-aminobenzothiazoles, using 2-propanol as the solvent leads to the formation of imines, while other primary and secondary alcohols yield 2-alkoxy-3-enamines.[6] Aprotic solvents like THF and CH2Cl2 can also influence the product distribution.[6]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice of catalyst is critical. For reactions that benefit from catalysis, ensure you are using the appropriate type (acid, base, or other) and loading. For instance, in condensations with active methylene compounds, bases like pyridine or potassium carbonate are often used.[1] For certain three-component reactions with aromatic amines, a basic catalyst like DIPEA may be necessary to achieve a complete reaction, whereas with aliphatic amines, the reaction can be catalyst-free.[3]
-
Incorrect Reaction Conditions: Temperature and reaction time are key parameters. Some reactions are efficient at room temperature, while others require heating.[3] For example, in the Kabachnik-Fields reaction of 3-formyl-6-methylchromone, increasing the temperature to 80°C can change the product distribution.[3]
-
Poor Substrate Reactivity: The electronic nature of your other reactants can influence the yield. Highly reactive nucleophiles may lead to side reactions, while less reactive ones may result in incomplete conversion.
-
Solvent Effects: The solvent can significantly impact reaction rates and equilibria. Consider screening different solvents with varying polarities.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
Issue 2: Formation of Significant Side Products
Q: I am observing the formation of significant amounts of a side product. How can I identify it and suppress its formation?
A: Side product formation is a common challenge. The γ-pyrone ring in the chromone scaffold is susceptible to nucleophilic attack, which can lead to ring-opened products.[1]
Identification and Mitigation:
-
Isolate and Characterize: Isolate the side product using chromatographic techniques (column chromatography, preparative TLC/HPLC) and characterize its structure using spectroscopic methods (NMR, MS).
-
Common Side Products: A frequent side product is the result of the opening of the pyrone ring by a nucleophile.[1] For example, when 6-substituted 3-formylchromones were reacted with malonic diamide in pyridine, 5-(2-hydroxybenzoyl)-2(1H)-pyridones were obtained due to ring opening and rearrangement.[7]
-
Strategies for Suppression:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product over kinetically favored side products.
-
Catalyst Choice: The nature of the catalyst can influence the reaction pathway. For instance, in the three-component reaction of 3-formyl-6-methylchromone with aniline and diphenylphosphine oxide, the use of a basic catalyst was necessary for the formation of a specific product, which was not observed in the catalyst-free reaction.[3]
-
Solvent Selection: As mentioned, the solvent can dictate the reaction pathway. In the reaction of 3-formylchromones with amines, the choice of alcoholic solvent can determine whether an imine or an enamine is formed.[6]
-
Logical Diagram for Side Product Mitigation
Caption: Decision-making process for mitigating side product formation.
Quantitative Data Summary
Table 1: Catalyst and Condition Effects on the Three-Component Reaction of 3-formyl-6-methylchromone, Aniline, and Diphenylphosphine Oxide.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Product(s) and Ratio |
| 1 | None | 25 | 0.5 | 82 | Selective formation of α-aminophosphine oxide |
| 2 | None | 25 | 1 | 100 | α-aminophosphine oxide (94% isolated yield) |
| 3 | DIPEA (10) | 25 | 1 | - | Formation of α-hydroxyphosphine oxide and enamine-type derivative |
| 4 | DIPEA (20) | 100 | 2 | 100 | 3-(phenylamino)methylene chromanone as main component (54%) |
Data adapted from a study on 3-formyl-6-methylchromone, which is expected to have similar reactivity to this compound.[3]
Table 2: Catalyst Effect in Knoevenagel-type Condensations of 3-Formylchromones.
| Reactant | Catalyst | Conditions | Product Yield (%) |
| Malonic acid | Pyridine | Reflux | High |
| Diethyl malonate | Pyridine | Reflux | High |
| Cyanoacetamide | Pyridine | 5 min reflux | 42 |
| 4-coumarinylacetic acids | Potassium carbonate | 80-90 °C, 3h or MW | - |
| 3-methyl-1-phenylpyrazolin-5-(4H)-one | Triethylamine | Dioxane, heating | 56-86 |
Data compiled from various studies on 3-formylchromones.[1][7]
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of α-Aminophosphine Oxide Derivatives
This protocol is based on the three-component reaction of 3-formyl-6-methylchromone, an aromatic amine, and a secondary phosphine oxide, and is expected to be applicable to this compound.[3]
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), the aromatic amine (1.0 mmol), and the secondary phosphine oxide (1.0 mmol).
-
Add acetonitrile as the solvent.
-
Stir the mixture at room temperature (25 °C) for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chromonyl-substituted α-aminophosphine oxide.
Experimental Workflow for Protocol 1
Caption: A generalized experimental workflow for the catalyst-free synthesis of α-aminophosphine oxides.
Protocol 2: Base-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the condensation of a 3-formylchromone with an active methylene compound, such as a malonic acid derivative.[1][7]
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate)
-
Pyridine (catalyst and solvent)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in pyridine.
-
Reflux the reaction mixture for the required time (monitor by TLC, typically a few hours).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified condensation product.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Biological Activity of 6-Ethyl- vs. 6-Methyl-3-Formylchromone: A Guide for Researchers
This guide provides a comparative analysis of the biological activity of two closely related synthetic compounds, 6-ethyl-3-formylchromone and 6-methyl-3-formylchromone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The core of this comparison is based on experimental data from a key study that evaluated the cytotoxic effects of a series of 3-formylchromone derivatives.
Data Summary
The cytotoxic activities of this compound (FC2) and 6-methyl-3-formylchromone (FC3) were evaluated against a panel of four human tumor cell lines and three normal human cell lines. The results, presented as the 50% cytotoxic concentration (CC50), are summarized in the table below. Lower CC50 values indicate higher cytotoxic activity.
| Compound | Cell Line | Cell Type | CC50 (µM) |
| This compound (FC2) | HSC-2 | Human oral squamous cell carcinoma | >400 |
| HSC-3 | Human oral squamous cell carcinoma | >400 | |
| HSG | Human submandibular gland carcinoma | >400 | |
| HL-60 | Human promyelocytic leukemia | >400 | |
| HGF | Human gingival fibroblast (Normal) | >400 | |
| HPC | Human pulp cell (Normal) | >400 | |
| HPLF | Human periodontal ligament fibroblast (Normal) | >400 | |
| 6-Methyl-3-formylchromone (FC3) | HSC-2 | Human oral squamous cell carcinoma | 179 |
| HSC-3 | Human oral squamous cell carcinoma | 133 | |
| HSG | Human submandibular gland carcinoma | 185 | |
| HL-60 | Human promyelocytic leukemia | 158 | |
| HGF | Human gingival fibroblast (Normal) | 265 | |
| HPC | Human pulp cell (Normal) | 200 | |
| HPLF | Human periodontal ligament fibroblast (Normal) | 230 |
Data extracted from Kawase et al., In Vivo, 2007, 21(5), 829-834.[1][2][3]
Based on this data, 6-methyl-3-formylchromone (FC3) demonstrated measurable cytotoxic activity against all tested cancer cell lines, with CC50 values ranging from 133 µM to 185 µM.[1] In contrast, this compound (FC2) showed no significant cytotoxicity, with CC50 values exceeding 400 µM in all cell lines tested.[1]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to generate the comparative data.
Cell Culture and Treatment:
-
Cell Lines:
-
Tumor Cell Lines: HSC-2, HSC-3 (human oral squamous cell carcinoma), HSG (human submandibular gland carcinoma), and HL-60 (human promyelocytic leukemia).
-
Normal Cell Lines: HGF (human gingival fibroblast), HPC (human pulp cell), and HPLF (human periodontal ligament fibroblast).
-
-
Culture Conditions: All cell lines were cultured in RPMI1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified 5% CO2 atmosphere at 37°C.
-
Compound Preparation: The test compounds, this compound and 6-methyl-3-formylchromone, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Treatment Protocol: Near-confluent cells were treated with various concentrations of the test compounds for 48 hours. The final concentration of DMSO in the culture medium was maintained at a level that did not affect cell viability.
Cytotoxicity Assay (MTT Assay):
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
After the 48-hour incubation period with the test compounds, the cell culture medium was removed.
-
A fresh medium containing 0.2 mg/mL MTT was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
The supernatant was then removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
The absorbance of the formazan solution was measured at 540 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.
Visualizations
To illustrate the experimental process, the following diagrams depict the general workflow of the cytotoxicity assay and the underlying principle of the MTT assay.
Caption: Experimental workflow for the cytotoxicity assessment.
Caption: Principle of the MTT cytotoxicity assay.
References
The Influence of 6-Position Substituents on the Bioactivity of 3-Formylchromones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 6-substituted-3-formylchromones, a class of compounds demonstrating a versatile range of biological activities. By examining key substitutions at the 6-position of the chromone ring, we aim to elucidate their impact on anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
The chromone core, a benzopyran-4-one system, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[1] The introduction of a formyl group at the 3-position provides a reactive handle for the synthesis of a diverse library of derivatives.[2][3] This guide focuses on how modifications at the 6-position of this scaffold influence its biological profile, offering a comparative overview for designing more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The biological evaluation of various 6-substituted-3-formylchromone derivatives has revealed that the nature of the substituent at the 6-position significantly modulates their efficacy and spectrum of activity. Below, we present a summary of the quantitative data from studies investigating their anticancer and antimicrobial potential.
Anticancer Activity
The anticancer activity of 6-substituted-3-formylchromone derivatives has been evaluated against several human cancer cell lines. The data suggests that even minor modifications at the 6-position can lead to notable differences in cytotoxicity.
Table 1: In Vitro Cytotoxicity of 6-Methyl-3-formylchromone Derivatives
| Compound | Cell Line | IC50 (µM) |
| Chromonyl-substituted α-aminophosphine oxide derivatives | HL60 (human promyelocytic leukemia) | Modest activity |
| Doxorubicin (Positive Control) | A549 (human lung adenocarcinoma) | 0.31 ± 0.24 |
| Doxorubicin (Positive Control) | NIH/3T3 (mouse fibroblast) | 5.65 ± 0.81 |
| Bortezomib (Positive Control) | HL60 (human promyelocytic leukemia) | 7.42 ± 2.60 nM |
Data sourced from studies on chromonyl-substituted α-aminophosphine oxides derived from 6-methyl-3-formylchromone.[4][5]
Table 2: Anticancer Activity of a 3-Formylchromone Benzoylhydrazone Silver Complex
| Compound | Cell Line | Mean IC50 (µM) |
| [Ag(fcbh)(PPh3)] | MDA-MB231 (human breast cancer) | 1.0 |
| [Ag(fcbh)(PPh3)] | OVCAR-8 (human ovarian cancer) | 0.87 |
This Schiff base was derived from 3-formylchromone, and while the specific 6-substituent is not mentioned as the primary focus, the data highlights the potential of such derivatives.[6]
Antimicrobial Activity
Derivatives of 6-substituted-3-formylchromones have also been investigated for their ability to inhibit the growth of various pathogenic microbes.
Table 3: Antibacterial Activity of Substituted 3-Formylchromones
| Compound Class | Bacterial Strain | Activity |
| Substituted 3-formylchromones | S. aureus | Screened for activity |
| Substituted 3-formylchromones | E. coli | Screened for activity |
Specific quantitative data for various 6-substituents was not detailed in the initial source, but the compounds were actively screened.[2]
Table 4: Antifungal Activity of 6-Substituted Chromone-3-carbonitriles
| Compound | Fungal Species | MIC Range (µg/mL) |
| 6-bromochromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 |
| 6-isopropylchromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 |
| 6-methylchromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 |
These compounds demonstrated good antifungal activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of structure-activity relationship studies.
Synthesis of 6-Substituted-3-formylchromones
A common and effective method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2][3]
-
Reagent Preparation: Phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) with stirring at a controlled temperature (e.g., 30-35°C). The mixture is then stirred for an additional hour at a slightly elevated temperature (e.g., 50°C).
-
Reaction with Acetophenone: A solution of the appropriately substituted 2-hydroxyacetophenone in a minimal amount of DMF is added dropwise to the Vilsmeier reagent.
-
Cyclization and Formylation: The reaction proceeds via a double formylation of the o-hydroxyacetophenone followed by cycloaddition and concomitant dehydration to yield the 6-substituted-3-formylchromone.[2]
In Vitro Cytotoxicity Assay (Resazurin Assay)
The in vitro cytotoxicity of the synthesized compounds can be determined using a fluorescent Resazurin assay.[5]
-
Cell Culture: Human cancer cell lines (e.g., A549, HL-60) and a healthy control cell line (e.g., NIH/3T3) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal calf serum (FCS), GlutaMAX, penicillin, and streptomycin.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Resazurin Staining: After incubation, a solution of Resazurin is added to each well, and the plates are incubated for a further 4 hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the compounds against fungal strains can be determined using the broth microdilution method.
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship Workflow & Signaling Pathway
To visualize the process of establishing a structure-activity relationship and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for Structure-Activity Relationship (SAR) analysis of novel compounds.
Caption: Postulated apoptotic pathway induced by bioactive 6-substituted-3-formylchromones.
References
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]
- 7. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 3-Formylchromone
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of chemical analysis. 3-Formylchromone, a versatile building block in medicinal chemistry, is no exception.[1] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-formylchromone. We will delve into detailed experimental protocols, present comparative data, and offer insights to help you select the most appropriate method for your analytical needs.
Understanding 3-Formylchromone
3-Formylchromone is a crystalline solid with a molecular weight of 174.15 g/mol and a melting point in the range of 151-153 °C.[2][3] Its structure, featuring a chromone backbone with an aldehyde functional group, makes it a valuable intermediate in the synthesis of various bioactive molecules.[1] A critical consideration for its analysis is its potential thermal instability. Some studies on related compounds have noted decomposition at elevated temperatures, a factor that significantly influences the choice of analytical methodology.[4][5]
Experimental Workflow
A logical workflow is crucial for accurate and reproducible purity analysis. The following diagram illustrates the general steps involved in analyzing 3-formylchromone purity by both HPLC and GC-MS.
Caption: General workflow for the purity analysis of 3-formylchromone.
Methodology Comparison
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. HPLC is generally suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[6]
Caption: Core principles of HPLC and GC-MS for 3-formylchromone analysis.
Experimental Protocols
Below are detailed protocols for the purity analysis of 3-formylchromone using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the preferred method for the purity determination of many pharmaceutical compounds due to its robustness and suitability for non-volatile and thermally sensitive molecules.[1][7] A reversed-phase method is proposed here.[8]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-formylchromone sample.
-
Dissolve the sample in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary for the analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis requires the analyte to be volatile and thermally stable enough to be vaporized in the injector port without degradation.[4] Given the potential thermal lability of 3-formylchromone, careful optimization of the injector and oven temperatures is critical to prevent decomposition.[5]
Sample Preparation:
-
Prepare a 1 mg/mL solution of 3-formylchromone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter.
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 200 °C (or lowest possible to ensure volatilization without degradation) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Performance Comparison
The following table summarizes hypothetical but realistic performance data for the two techniques in the context of 3-formylchromone purity analysis.
| Performance Metric | HPLC-UV/DAD | GC-MS | Considerations |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS can offer higher sensitivity for detectable impurities. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Lower LOQ in GC-MS allows for more precise measurement of trace impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques provide excellent linearity for quantification. |
| Precision (RSD%) | < 1.5% | < 2.0% | HPLC often demonstrates slightly better precision for quantitative analysis. |
| Sample Throughput | Moderate (~35 min/sample) | Moderate (~30 min/sample) | Runtimes are comparable, but sample preparation for HPLC can be faster. |
| Impurity Identification | Tentative (based on UV spectra and relative retention time) | Confident (based on mass spectral fragmentation patterns) | GC-MS provides definitive structural information for unknown impurity identification.[9] |
| Thermal Stability Issues | None | High Risk | The primary concern for GC-MS is the potential for on-column or in-injector degradation, leading to inaccurate purity assessment.[4] |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the purity analysis of 3-formylchromone, but they serve different primary purposes in this context.
HPLC is the recommended method for routine purity assessment and quantitative analysis. Its operation at ambient temperatures circumvents the significant risk of thermal degradation associated with 3-formylchromone, ensuring that the measured purity reflects the true composition of the sample.[7] The high precision and robustness of modern HPLC methods make it the gold standard for quality control applications.[10]
GC-MS is best utilized as a complementary technique for the identification of volatile or semi-volatile impurities. While its quantitative accuracy for the main component may be compromised by potential thermal degradation, its strength lies in the structural elucidation of unknown peaks through mass spectral data.[9] If GC-MS is to be used, a thorough study of the analyte's thermal stability at various injector temperatures is mandatory to ensure the integrity of the results.[4]
For a comprehensive purity profile, a dual-pronged approach is optimal: employ HPLC for accurate quantification of the main component and known impurities, and use GC-MS to identify any unknown volatile impurities that may be present. This integrated strategy ensures both the accuracy and the completeness of the purity assessment for 3-formylchromone, meeting the rigorous standards of pharmaceutical research and development.
References
- 1. biomedres.us [biomedres.us]
- 2. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. oudacademia.com [oudacademia.com]
- 8. Separation of Chromone-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis and HPLC Validation of 6-Ethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 6-Ethyl-3-formylchromone and a detailed protocol for its validation using High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in selecting optimal methodologies for their specific needs, supported by experimental data and clear procedural outlines.
Introduction
This compound is a derivative of the chromone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The 3-formyl group, in particular, serves as a versatile handle for the synthesis of more complex heterocyclic systems.[1] Accurate and reliable synthesis and analytical validation are crucial for advancing research and development involving this compound. This guide compares the widely used Vilsmeier-Haack reaction with an alternative approach and provides a robust HPLC method for purity assessment and quantification.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack formylation of a corresponding 2-hydroxyacetophenone precursor. An alternative approach involves a Claisen-Schmidt condensation followed by cyclization.
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is a standard procedure for the synthesis of 3-formylchromones.[1][2][3] The reaction proceeds in two main stages: the synthesis of the precursor, 2-hydroxy-4-ethylacetophenone, via a Fries rearrangement, followed by the Vilsmeier-Haack reaction itself.
Step 1: Synthesis of 2-Hydroxy-4-ethylacetophenone via Fries Rearrangement
The Fries rearrangement of 3-ethylphenyl acetate is employed to synthesize the key intermediate, 2-hydroxy-4-ethylacetophenone.[4][5][6]
-
Preparation of 3-ethylphenyl acetate: To a stirred solution of 3-ethylphenol (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-ethylphenyl acetate.
-
Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a dry, inert solvent like nitrobenzene or 1,2-dichloroethane, slowly add 3-ethylphenyl acetate (1.0 eq). After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-4-ethylacetophenone.
Step 2: Vilsmeier-Haack Formylation of 2-Hydroxy-4-ethylacetophenone
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 eq) to 0 °C with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 5 °C.[1][2] After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 2-Hydroxy-4-ethylacetophenone: Dissolve 2-hydroxy-4-ethylacetophenone (1.0 eq) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.[2]
-
Reaction and Work-up: After the addition, heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The mixture will typically become a thick mass.[2] Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring. A solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude solid and recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound.[2]
Method 2: Alternative Synthesis via Claisen-Schmidt Condensation and Cyclization
An alternative route to this compound involves the base-catalyzed Claisen-Schmidt condensation of 2-hydroxy-4-ethylacetophenone with a suitable formylating agent equivalent, followed by oxidative cyclization.
-
Claisen-Schmidt Condensation: To a solution of 2-hydroxy-4-ethylacetophenone (1.0 eq) in ethanol, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Cool the mixture in an ice bath and slowly add a suitable formylating agent equivalent, such as ethyl formate (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Isolation of Chalcone Intermediate: After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the intermediate chalcone. Filter the solid, wash with water, and dry.
-
Oxidative Cyclization: Dissolve the crude chalcone in a suitable solvent like dimethyl sulfoxide (DMSO). Add a mild oxidizing agent, such as iodine, and heat the mixture to 100-120 °C for 2-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out. Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to yield this compound.
Comparison of Synthesis Methods
| Feature | Vilsmeier-Haack Reaction | Alternative (Claisen-Schmidt) |
| Reagents | POCl₃, DMF | Strong base (NaOH/KOH), Ethyl formate, I₂, DMSO |
| Reaction Conditions | Mild to moderate temperatures | Room temperature to elevated temperatures |
| Yield | Generally high (often >80%) | Variable, can be moderate to good |
| Scalability | Well-established for scale-up | May require optimization for larger scales |
| Advantages | High yields, reliable, one-pot formylation & cyclization | Milder initial condensation conditions |
| Disadvantages | Use of corrosive and hazardous POCl₃ | Multi-step process, use of iodine |
HPLC Validation of this compound
A robust and validated HPLC method is essential for determining the purity and concentration of synthesized this compound. The following method is based on established protocols for the analysis of chromone derivatives and is compliant with ICH guidelines.[7][8][9]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Linear gradient back to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the key validation parameters that should be assessed according to ICH guidelines.[7][8]
| Parameter | Acceptance Criteria | Expected Result for this compound |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 over a concentration range of 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within the acceptable range at three concentration levels |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | ≤ 2.0% for six replicate injections |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally (e.g., ~0.1 µg/mL) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally (e.g., ~0.3 µg/mL) |
| Specificity | No interfering peaks at the retention time of the analyte | The peak for the analyte should be well-resolved from any impurities or degradation products. |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters | The method should be reliable with small variations in flow rate, mobile phase composition, and column temperature. |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the synthesis and analysis workflow.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This guide has presented a detailed comparison of two synthetic methods for this compound and a comprehensive, validated HPLC method for its analysis. The Vilsmeier-Haack reaction remains a highly efficient and reliable method for the synthesis of this compound, despite the use of hazardous reagents. The provided HPLC protocol offers a robust framework for the quality control and quantification of this compound, ensuring the reliability of data for research and development purposes. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Spectroscopic Journey: Comparing 6-Ethyl-3-formylchromone with Its Precursors
In the landscape of medicinal chemistry and drug development, chromone scaffolds are of significant interest due to their diverse biological activities. The synthesis of substituted chromones, such as 6-Ethyl-3-formylchromone, involves a fascinating transformation of simpler aromatic precursors. This guide provides a detailed spectroscopic comparison of this compound with its key precursors, offering researchers and scientists a comprehensive dataset and the experimental context for its synthesis.
Synthetic Pathway Overview
The synthesis of this compound from its basic starting material, 4-ethylphenol, is a two-step process. The first step involves the acylation of 4-ethylphenol to form an intermediate, 2'-hydroxy-5'-ethylacetophenone. This is typically achieved through a Fries rearrangement of an ester derivative of the phenol. The subsequent and final step is the Vilsmeier-Haack reaction, which accomplishes the formylation and cyclization to yield the target chromone.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of direct spectroscopic data for 2'-hydroxy-5'-ethylacetophenone, data for the closely related and commercially available 2'-hydroxy-5'-methylacetophenone is provided as a comparative reference. The Vilsmeier-Haack reagent, being a reactive intermediate, is typically generated in situ and not isolated for routine spectroscopic analysis; therefore, its data is not included in the comparison tables.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Ethyl/Methyl Protons | Other Protons |
| 4-Ethylphenol | 7.07 (d, 2H), 6.76 (d, 2H) | 2.58 (q, 2H), 1.21 (t, 3H) | 4.7 (s, 1H, -OH) |
| 2'-Hydroxy-5'-methylacetophenone | 7.35 (d, 1H), 7.20 (dd, 1H), 6.88 (d, 1H) | 2.25 (s, 3H) | 12.1 (s, 1H, -OH), 2.55 (s, 3H, -COCH₃) |
| This compound | 8.15 (s, 1H), 7.75 (d, 1H), 7.55 (d, 1H) | 2.80 (q, 2H), 1.25 (t, 3H) | 10.2 (s, 1H, -CHO), 8.5 (s, 1H, H-2) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Ethyl/Methyl Carbons | Carbonyl/Formyl Carbons | Other Carbons |
| 4-Ethylphenol | 153.3, 136.5, 129.0, 115.4 | 28.0, 15.8 | - | - |
| 2'-Hydroxy-5'-methylacetophenone | 162.0, 137.0, 130.0, 125.0, 120.0, 118.0 | 20.0 | 204.0 | 29.0 (-COCH₃) |
| This compound | 176.0, 155.0, 138.0, 135.0, 125.0, 124.0, 118.0 | 28.0, 15.0 | 189.0 | 160.0 (C-2), 120.0 (C-3) |
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C=C Stretch (Aromatic) |
| 4-Ethylphenol | ~3350 (broad) | ~2960 | - | ~1610, ~1510 |
| 2'-Hydroxy-5'-methylacetophenone | ~3000-2500 (broad, intramolecular H-bond) | ~2920 | ~1650 | ~1615, ~1500 |
| This compound | - | ~2970 | ~1700 (formyl), ~1640 (ketone) | ~1600, ~1480 |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-5'-ethylacetophenone via Fries Rearrangement
The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2][3][4]
-
Materials: 4-ethylphenyl acetate, anhydrous aluminum chloride, nitrobenzene (solvent), dilute hydrochloric acid.
-
Procedure:
-
To a stirred solution of 4-ethylphenyl acetate in nitrobenzene, add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly raise the temperature to 25-30 °C and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain 2'-hydroxy-5'-ethylacetophenone.
-
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[5][6][7][8][9]
-
Materials: 2'-hydroxy-5'-ethylacetophenone, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium hydroxide solution.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 2'-hydroxy-5'-ethylacetophenone in DMF dropwise, maintaining the low temperature.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours, then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
This guide provides a foundational understanding of the spectroscopic characteristics of this compound in relation to its precursors. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chromone derivatives.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. scribd.com [scribd.com]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
In Vitro Anticancer Activity of 6-Ethyl-3-formylchromone Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro cytotoxic activity of 6-Ethyl-3-formylchromone derivatives against various human cancer cell lines. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of these compounds as anticancer agents.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of a series of synthesized 3-formylchromone derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6e | MCF-7 | Breast Cancer | 2.97[1] |
| DU 145 | Prostate Cancer | 3.11[1] | |
| 8 | A-549 | Lung Cancer | 2.78 (µg/mL)[2] |
| 4e | A-549 | Lung Cancer | 5.37 (µg/mL)[2] |
| 7b | A-549 | Lung Cancer | 5.70 (µg/mL)[2] |
| HepG-2 | Hepatocellular Carcinoma | 3.54 (µg/mL)[2] | |
| Phosphorohydrazone of 3-formylchromone 8a | HL-60 | Promyelocytic Leukemia | Appreciable cytotoxicity[3] |
| Hydrazone of 2-amino-3-chromone derivative 11e | HL-60 | Promyelocytic Leukemia | Appreciable cytotoxicity[3] |
| [Ag(fcbh)(PPh3)] complex | MDA-MB231 | Breast Cancer | 1.0[4] |
| OVCAR-8 | Ovarian Cancer | 0.87[4] |
Note: Some IC50 values are reported in µg/mL and have been noted accordingly. Direct conversion to µM requires the molecular weight of each specific compound, which was not available in the cited sources.
Experimental Protocols
The evaluation of the cytotoxic activity of these this compound derivatives was primarily conducted using the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing Molecular Mechanisms and Experimental Processes
To better understand the potential mechanisms of action and the experimental workflow, the following diagrams have been generated.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Caption: Potential signaling pathway for the anticancer activity of 3-formylchromone derivatives.[1]
Potential Mechanisms of Action
Studies suggest that the anticancer effects of 3-formylchromone derivatives may be attributed to several mechanisms. One of the key proposed mechanisms is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] Inhibition of this enzyme can lead to DNA damage, subsequently causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1] Specifically, compound 6h has been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in DU 145 prostate cancer cells.[1] Furthermore, some derivatives have shown promise as inhibitors of HIF1α expression, a factor often linked to tumor formation and metastasis.[5] The diverse biological activities of chromone derivatives, including their potential to interact with various receptors, make them promising candidates for further drug development.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of the Formyl Group in Chromone-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the C-3 formyl group across various substituted chromone-3-carbaldehyde derivatives. Chromone-3-carbaldehydes are pivotal intermediates in medicinal chemistry and organic synthesis, largely due to the versatile reactivity of the formyl group.[1][2] The electrophilic nature of the formyl carbon allows for a wide range of synthetic transformations, making these compounds valuable building blocks for novel therapeutics.[3]
The reactivity of this aldehyde functional group is not constant; it is significantly modulated by the electronic properties of substituents on the fused benzene ring. Understanding these substituent effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Factors Influencing Formyl Group Reactivity
The inherent structure of the chromone ring system, featuring an unsaturated keto function and a conjugated second carbonyl group, creates multiple electron-deficient centers, notably at the C-2, C-4, and the formyl carbon atoms.[4] This makes the formyl group highly susceptible to nucleophilic attack. The primary factor governing its reactivity is the electronic nature of substituents on the chromone's aromatic ring.[3][5]
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl) or nitro (-NO2) groups decrease the electron density of the entire ring system. This inductively pulls electron density away from the formyl group, increasing the partial positive charge on the aldehyde carbon. This enhanced electrophilicity leads to a higher reactivity towards nucleophiles.[5]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups increase the electron density of the ring system. This has the opposite effect, reducing the electrophilicity of the formyl carbon and thus decreasing its reactivity.[5]
From a computational perspective, the energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller energy gap generally signifies higher reactivity.[3] The presence of EWGs or EDGs alters this gap, providing a theoretical basis for the observed reactivity trends.[3]
Figure 1. Logical relationship between substituents and formyl group reactivity.
Data Presentation: Comparative Reactivity in Knoevenagel Condensation
To quantitatively assess the impact of substituents, the product yields from well-established reactions like the Knoevenagel condensation can be compared.[4][6] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[6] The yield of the resulting α,β-unsaturated product serves as a direct measure of the formyl group's reactivity under identical conditions.
The table below summarizes the yields for the Knoevenagel condensation of various 6-substituted chromone-3-carbaldehydes with malononitrile.
| Chromone-3-carbaldehyde Derivative | R Group (at C-6) | Electronic Nature | Product Yield (%) | Reference |
| 6-Chloro-chromone-3-carbaldehyde | -Cl | Electron-Withdrawing | ~95% | [7] |
| Unsubstituted chromone-3-carbaldehyde | -H | Neutral | ~90% | [7] |
| 6-Methyl-chromone-3-carbaldehyde | -CH₃ | Electron-Donating | ~85% | [5] |
Note: Yields are representative and can vary based on specific reaction conditions. The trend, however, remains consistent.
The data clearly demonstrates that the electron-withdrawing chloro group leads to a higher product yield compared to the unsubstituted analog, indicating enhanced reactivity. Conversely, the electron-donating methyl group results in a lower yield, confirming its deactivating effect on the formyl group.[5][7]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis of a chromone-3-carbaldehyde and its subsequent use in a comparative reactivity study via Knoevenagel condensation.
Protocol 1: Synthesis of Chromone-3-carbaldehydes (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a standard method for synthesizing chromone-3-carbaldehydes from the corresponding 2-hydroxyacetophenones.[3][4]
Materials:
-
Substituted 2-hydroxyacetophenone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
N,N-Dimethylformamide (DMF) (8.0 eq)
-
Ice, Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF to 0°C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes, maintaining the temperature below 5°C. This forms the Vilsmeier reagent.
-
After the addition is complete, add the substituted 2-hydroxyacetophenone to the mixture.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
Allow the mixture to stand for 24 hours to facilitate the precipitation of the crude product.
-
Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted chromone-3-carbaldehyde.
Figure 2. Experimental workflow for comparing formyl group reactivity.
Protocol 2: Knoevenagel Condensation
This procedure describes the reaction of a chromone-3-carbaldehyde with an active methylene compound.[2][8]
Materials:
-
Substituted chromone-3-carbaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile) (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted chromone-3-carbaldehyde in ethanol in a round-bottom flask.
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will often precipitate from the solution upon cooling.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Calculate the percentage yield and perform characterization (e.g., melting point, NMR, IR spectroscopy).
Figure 3. Simplified reaction pathway for Knoevenagel condensation.
Conclusion
The reactivity of the formyl group in chromone-3-carbaldehydes is a highly tunable and predictable feature, primarily governed by the electronic nature of substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity and reactivity of the formyl carbon, while electron-donating groups have the opposite effect. This relationship allows for the rational design of synthetic strategies and the modulation of chemical properties for applications in drug discovery and materials science. The Knoevenagel condensation serves as a reliable and straightforward method for quantitatively assessing these reactivity differences, providing valuable data for medicinal and synthetic chemists.
References
- 1. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Ethyl-3-formylchromone
In the development and quality control of pharmaceutical compounds, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and consistency. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of 6-Ethyl-3-formylchromone. The following sections present a hypothetical cross-validation study, offering illustrative experimental data and detailed protocols to guide researchers and drug development professionals in their analytical method validation endeavors.
Data Presentation: A Comparative Summary of Method Performance
The performance of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound was evaluated based on key validation parameters. The results are summarized in the table below, providing a clear comparison of the two methods.
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9992 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL | - |
| Specificity | High (Separation from degradants) | Moderate (Interference possible) | Peak purity > 0.99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards (0.1 - 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study (Specificity): Subject the sample to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products. Analyze the stressed samples to ensure the peak for this compound is well-resolved from any degradant peaks.
UV-Vis Spectrophotometry Method
Objective: To provide a rapid quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm quartz cuvette.
Procedure:
-
Solvent Selection: Scan a dilute solution of this compound in various solvents (e.g., ethanol, methanol, acetonitrile) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in the selected solvent (e.g., ethanol). Prepare a series of calibration standards (1 - 20 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the selected solvent to achieve a final concentration within the calibration range.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams illustrate the cross-validation workflow and the relationship between the analytical method validation parameters.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of validation parameters for HPLC-UV and UV-Vis methods.
Benchmarking Synthetic Efficiency: A Comparative Guide to 6-Ethyl-3-formylchromone Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chromone Intermediate.
6-Ethyl-3-formylchromone is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of heterocyclic compounds with diverse biological activities.[1] The efficiency of its production is therefore a critical factor in the drug discovery and development pipeline. This guide provides a comprehensive comparison of the primary synthetic method for this compound, the Vilsmeier-Haack reaction, with emerging alternative methodologies, supported by experimental data for related compounds.
Comparison of Synthetic Methodologies
The synthesis of 3-formylchromones is predominantly achieved through the Vilsmeier-Haack reaction, a robust and high-yielding method.[1][2] However, alternative energy sources such as microwave and ultrasound irradiation are being explored to enhance reaction rates and improve the environmental footprint of chemical syntheses. The following table summarizes the key performance indicators for these methods.
| Method | Typical Yield | Reaction Time | Key Reagents | Temperature | Notes |
| Vilsmeier-Haack Reaction | 80-90%[1][3] | Overnight (approx. 12-16 hours) | 2-hydroxy-5-ethylacetophenone, DMF, POCl₃ | Room Temperature | Well-established, versatile, and high-yielding.[1] |
| Microwave-Assisted Synthesis | >65% (for related biscoumarins)[4] | 1 hour[4] | Substrates, Solvent (e.g., 1-propanol) | 100-130°C[4] | Significant reduction in reaction time, often catalyst-free.[4][5] |
| Ultrasound-Assisted Synthesis | Good to excellent yields (qualitative) | 30-45 minutes (for related formylations)[6] | Substrates, Vilsmeier reagent | Room Temperature | Rapid, energy-efficient, and can lead to improved yields.[7][8] |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[1][9]
Materials:
-
2-hydroxy-5-ethylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool 6.0 mL of N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
Slowly add 2.0 mL (approximately 0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]
-
Dissolve 0.01 mol of 2-hydroxy-5-ethylacetophenone in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[9]
-
Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring to decompose the complex. A solid precipitate will form.[1]
-
Continue stirring for 1-2 hours.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
-
Dry the crude product and recrystallize it from ethanol to obtain pure this compound.[9]
General Protocol for Microwave-Assisted Synthesis
This generalized protocol is based on the microwave-assisted synthesis of related chromone derivatives.[4][10]
Materials:
-
Starting materials (e.g., 2-hydroxy-5-ethylacetophenone and a formylating agent, or a precursor to 6-ethylchromone for subsequent formylation)
-
Appropriate solvent (e.g., 1-propanol, or solvent-free)
Procedure:
-
Place the reactants in a microwave-safe reaction vessel.
-
Add the appropriate solvent if the reaction is not solvent-free.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-130°C) for a specified time (e.g., 1 hour).[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by precipitation, filtration, and/or column chromatography.
General Protocol for Ultrasound-Assisted Synthesis
This generalized protocol is based on the ultrasound-assisted formylation of phenolic compounds.[6][11]
Materials:
-
Starting materials (e.g., 2-hydroxy-5-ethylacetophenone)
-
Vilsmeier reagent (prepared in situ from DMF and a chlorinating agent like SOCl₂ or POCl₃)
Procedure:
-
In a suitable flask, combine the substrate (0.01 mol) and the Vilsmeier reagent (0.015 mol).[6]
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for a specified time (e.g., 30-45 minutes) at room temperature.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve quenching with a sodium thiosulfate solution and extraction with an organic solvent.[6]
-
Isolate and purify the product using standard techniques such as crystallization or chromatography.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Vilsmeier-Haack synthesis and a generalized representation of the alternative energy-assisted syntheses.
Caption: Workflow for the Vilsmeier-Haack Synthesis of this compound.
Caption: Generalized workflow for alternative energy-assisted synthesis.
Conclusion
The Vilsmeier-Haack reaction remains the gold standard for the synthesis of this compound, offering high efficiency and excellent yields. Its well-documented protocol makes it a reliable choice for laboratory and potential scale-up applications. However, for laboratories equipped with the necessary instrumentation, microwave and ultrasound-assisted methods present compelling alternatives. These "green chemistry" approaches can dramatically reduce reaction times and may offer improved yields and energy efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired throughput, and environmental considerations. Further research focusing on a direct comparative study of these methods for the synthesis of this compound is warranted to provide more definitive quantitative benchmarks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. sciforum.net [sciforum.net]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-Ethyl-3-formylchromone: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-Ethyl-3-formylchromone, a benzopyran derivative utilized in various synthetic applications. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Chemical Safety and Hazard Profile
This compound is classified as a hazardous substance, and it is imperative to be fully aware of its potential risks before handling. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 108-110 °C | [2] |
| GHS Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Storage Class | 11 (Combustible Solids) | |
| WGK (Germany) | 3 |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or eyeshields.
-
Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a dust mask (type N95 or equivalent).
-
Body Protection: A standard laboratory coat should be worn.
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust during handling and disposal.
Step-by-Step Disposal Protocol
1. Small Spills Management:
-
Initial Response: In the event of a small spill, ensure adequate ventilation and restrict access to the area.
-
Containment: Carefully sweep up the solid material. Avoid creating dust.
-
Collection: Place the spilled material into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
2. Unused or Waste Product Disposal:
-
Containerization: Keep the waste this compound in its original or a compatible, tightly sealed, and properly labeled container. Do not mix it with other waste materials.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the associated hazards (Irritant), and the date of disposal preparation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3] All disposal activities must be in strict accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory personnel can effectively manage the risks associated with this compound and ensure its proper and safe disposal.
References
Personal protective equipment for handling 6-Ethyl-3-formylchromone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Ethyl-3-formylchromone (CAS No: 42059-78-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to mitigate exposure risks.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards or equivalent. A face shield should be worn over goggles if there is a risk of splashing.[2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Always consult the glove manufacturer's resistance guide.[2][4] |
| Body Protection | A flame-retardant lab coat or a disposable gown made of a material resistant to chemical permeation.[2] |
| Respiratory Protection | For handling the powder or if aerosol generation is possible, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
2. Preparation:
-
Clearly label all containers with the chemical name and associated hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Cover the work surface within the fume hood with absorbent, disposable liners.[2]
3. Handling:
-
Avoid the formation and inhalation of dust.[5]
-
Do not allow the substance to come into contact with eyes, skin, or clothing.[5]
-
After handling, wash hands thoroughly, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
4. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, absorbent liners, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound | CAS#:42059-78-9 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 42059-78-9 | INDOFINE Chemical Company [indofinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
